molecular formula C8H5NO3 B8724239 Furo[2,3-b]pyridine-3-carboxylic acid

Furo[2,3-b]pyridine-3-carboxylic acid

货号: B8724239
分子量: 163.13 g/mol
InChI 键: VZDJNNDWQDPDIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furo[2,3-b]pyridine-3-carboxylic acid is a fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. It serves as a key synthetic intermediate and privileged scaffold in drug discovery, particularly in the development of kinase inhibitors . The furo[2,3-b]pyridine core is recognized as an effective isostere of azaindole, commonly used as a hinge-binding motif in kinase inhibitors targeting oncogenic and metabolic diseases . Its applications extend to being a precursor for synthesizing a wide range of derivatives via cross-coupling reactions and functional group transformations, enabling extensive structure-activity relationship (SAR) studies . Researchers value this compound for its potential in creating novel therapeutics, with reported biological activities of analogous structures including antibiotic, antiviral, antifungal, and anticancer properties . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions, as it may cause skin and eye irritation or specific organ toxicity .

属性

分子式

C8H5NO3

分子量

163.13 g/mol

IUPAC 名称

furo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5NO3/c10-8(11)6-4-12-7-5(6)2-1-3-9-7/h1-4H,(H,10,11)

InChI 键

VZDJNNDWQDPDIH-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(N=C1)OC=C2C(=O)O

产品来源

United States
Foundational & Exploratory

Furo[2,3-b]pyridine-3-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Furo[2,3-b]pyridine-3-carboxylic Acid: Structural Architecture, Synthetic Methodologies, and Pharmacological Profiling

Executive Summary

Furo[2,3-b]pyridine-3-carboxylic acid (CAS: 1448336-30-8) is a highly privileged bicyclic heteroaromatic scaffold that has emerged as a cornerstone in modern medicinal chemistry[1]. Serving as an isosteric replacement for the promiscuous azaindole core, this compound offers superior hinge-binding capabilities in kinase inhibitor design (2)[2]. This technical guide provides an in-depth analysis of its electronic properties, synthetic methodologies, and biological applications, engineered specifically for drug development professionals seeking to leverage this core for structure-activity relationship (SAR) optimization.

Chemical Architecture & Electronic Properties

Structural Framework The molecular formula of Furo[2,3-b]pyridine-3-carboxylic acid is C8H5NO3, with a molecular weight of 163.13 g/mol [1]. The IUPAC numbering dictates that the furan oxygen is designated as position 1, and the pyridine nitrogen as position 7[3]. The carboxylic acid moiety is localized at the C3 position of the furan ring.

Electronic Push-Pull System The fused heterocyclic system exhibits a unique electronic dichotomy that is highly advantageous for target binding.

  • Pyridine Moiety: Acts as an electron sink due to the electronegative sp2 hybridized nitrogen, exerting strong inductive (-I) and mesomeric (-M) effects[3].

  • Furan Moiety: Functions as an electron donor (+M effect) through the participation of the oxygen lone pair in the π -system[3].

  • C3-Carboxylic Acid: Introduces a strong electron-withdrawing group (EWG) that polarizes the furan ring[3].

Causality in Drug Design: This push-pull electronic architecture modulates the pKa​ of the molecule, enhancing its ability to act as both a hydrogen bond donor and acceptor. This is critical for anchoring the molecule within the ATP-binding pockets (hinge regions) of target kinases, preventing off-target promiscuity commonly seen with simpler indole analogs[2].

Synthetic Methodologies: Constructing the Core

Historically, synthesizing the furo[2,3-b]pyridine core required harsh conditions and yielded poor regioselectivity. Modern approaches leverage transition-metal catalysis for precise N-H/C annulation.

Protocol 1: Pd(II)-Catalyzed N-H/C Annulation This protocol outlines the synthesis of the furo[2,3-b]pyridine core from β -ketodinitriles and alkynes, followed by C3-functionalization (4)[4].

  • Rationale (Causality): Palladium(II) acetate is utilized to coordinate the alkyne and nitrile groups, facilitating the simultaneous construction of the furan and pyridine rings. 2,2'-Bipyridine acts as a bidentate ligand to stabilize the Pd(II) intermediate, preventing premature catalyst degradation. p -Toluenesulfonic acid (PTSA) is critical for protonating the intermediate to drive the cyclization forward[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a pressure tube, combine β -ketodinitrile (0.25 mmol) and the selected alkyne (0.25 mmol)[4].

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%), 2,2'-bipyridine (5 mol%), and PTSA·H2O (2.0 equiv)[4].

  • Reaction: Dissolve the mixture in 1,2-dichloroethane (DCE, 2 mL). Purge with N2​ , seal, and heat at 120 °C for 12 hours[4].

  • Validation Checkpoint: The formation of the intermediate can be self-validated by the emergence of a distinct blue fluorescent spot under UV light during TLC analysis, confirming the aromatic fusion[4].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to yield the intermediate[4].

  • Carboxylation: Treat the intermediate with a strong base (e.g., NaOH in H2O/EtOH) under reflux to hydrolyze the C3-ester/nitrile group, followed by acidification with HCl (1M) to precipitate the Furo[2,3-b]pyridine-3-carboxylic acid.

Synthesis_Workflow N1 β-Ketodinitrile + Alkyne N2 Pd(II) Catalysis (Pd(OAc)2, PTSA) N1->N2 Annulation N3 Furo[2,3-b]pyridine Intermediate N2->N3 Cyclization N4 Base Hydrolysis (NaOH, H2O) N3->N4 C3-Functionalization N5 Furo[2,3-b]pyridine- 3-carboxylic acid N4->N5 Acidification

Synthetic workflow for Furo[2,3-b]pyridine-3-carboxylic acid.

Pharmacological & Biological Activity

Furo[2,3-b]pyridine derivatives exhibit profound pharmacological profiles, particularly in oncology. They act as potent, competitive inhibitors of cyclin-dependent kinases (e.g., CDK2), Lck, and Akt kinases (5)[5].

Table 1: Comparative In Vitro Anticancer Activity ( IC50​ in µM) Summarized from recent benchmarking studies on substituted furo[2,3-b]pyridine analogs (6)[6] and CDK2 inhibition assays[5].

Compound / DerivativeHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)CDK2 Inhibition
Compound 1 31.319.322.736.80.57
Compound 4 49.055.544.870.70.24
Compound 14 N/AN/AN/AN/A0.93
Doxorubicin (Control) 40.064.824.758.1N/A
Roscovitine (Control) N/AN/AN/AN/A0.394

Experimental Workflow: CDK2 Kinase Inhibition Assay

To validate the efficacy of synthesized Furo[2,3-b]pyridine-3-carboxylic acid derivatives, a robust self-validating kinase assay is required.

  • Rationale (Causality): The assay utilizes ATP strictly at its Michaelis constant ( Km​ ) concentration. This ensures the assay is highly sensitive to competitive inhibitors that bind to the ATP-binding hinge region, preventing false negatives caused by ATP outcompeting the drug.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute CDK2/Cyclin A2 complex in a kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM EGTA.

  • Compound Dilution: Prepare a 10-point serial dilution of the furo[2,3-b]pyridine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1% to prevent enzyme denaturation).

  • Substrate Addition: Add the peptide substrate and ATP (at Km​ concentration) to initiate the reaction.

  • Incubation & Detection: Incubate at 25 °C for 60 minutes. Add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP. Measure luminescence, which correlates directly with kinase activity.

  • Validation Checkpoint: The inclusion of a known inhibitor (e.g., Roscovitine) acts as a positive control. The assay is validated only if the reference IC50​ falls within 3-fold of its established literature value (0.394 µM)[5].

CDK2_Pathway Drug Furo[2,3-b]pyridine Derivative Complex CDK2 / Cyclin A2 Active Complex Drug->Complex Competitive ATP Inhibition Rb Retinoblastoma (Rb) Hypophosphorylation Complex->Rb Prevents Phosphorylation E2F E2F Transcription Factor Sequestration Rb->E2F Maintains Binding Arrest G1/S Phase Cell Cycle Arrest E2F->Arrest Blocks S-Phase Entry

Mechanism of CDK2 inhibition and subsequent cell cycle arrest.

References

  • Furo[2,3-b]pyridine-3-carboxylic acid - BLDpharm. bldpharm.com. 1

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. nih.gov. 2

  • Furo[2,3-b]pyridine-2-carbaldehyde. benchchem.com. 3

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. acs.org. 4

  • Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs. benchchem.com. 6

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. mdpi.com.5

Sources

An In-depth Technical Guide to the Solubility Profile of Furo[2,3-b]pyridine-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Furo[2,3-b]pyridine-3-carboxylic acid. Given the nascent state of publicly available, specific solubility data for this compound, this document emphasizes robust methodologies, from experimental determination to thermodynamic modeling, to empower researchers to generate high-quality, reliable data essential for downstream applications in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of Solubility in Drug Development

Furo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Furo[2,3-b]pyridine-3-carboxylic acid, as a key intermediate or a potential active pharmaceutical ingredient (API), possesses a structural scaffold that is of high interest. The solubility of an API in various organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[3] A well-characterized solubility profile enables:

  • Optimization of Crystallization Processes: Selecting appropriate solvents for achieving desired crystal forms (polymorphs), purity, and yield.

  • Formulation Development: Identifying suitable solvent systems for liquid dosage forms or for the preparation of solid dispersions to enhance bioavailability.[3][4]

  • Predictive Modeling: Generating data to build and validate computational models that can forecast solubility in other solvent systems, reducing experimental workload.[5][6]

This guide will provide the experimental and theoretical foundation necessary to conduct a thorough investigation of the solubility of Furo[2,3-b]pyridine-3-carboxylic acid.

Foundational Knowledge: Physicochemical Properties

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]

Materials and Equipment
  • Furo[2,3-b]pyridine-3-carboxylic acid (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis spectrophotometer

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of Furo[2,3-b]pyridine-3-carboxylic acid to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). The samples should be agitated for a sufficient time to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time, but 48-72 hours is often adequate.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any undissolved microparticles. Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Furo[2,3-b]pyridine-3-carboxylic acid in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Quantification

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is generally preferred due to its specificity and sensitivity.[8][9]

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

  • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) is a good starting point for method development.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of Furo[2,3-b]pyridine-3-carboxylic acid. A common wavelength for such aromatic systems is around 254 nm.[8]

  • Calibration: Prepare a series of standard solutions of Furo[2,3-b]pyridine-3-carboxylic acid of known concentrations and generate a calibration curve to correlate peak area with concentration.

Data Presentation

The experimentally determined mole fraction solubility (x) of Furo[2,3-b]pyridine-3-carboxylic acid in various solvents at different temperatures should be tabulated for clear comparison.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol298.15Data
303.15Data
...Data
Ethanol298.15Data
303.15Data
...Data
Other Solvents...Data

Thermodynamic Analysis of Dissolution

The temperature dependence of solubility allows for the calculation of key thermodynamic parameters of dissolution, providing insights into the dissolution process.

van't Hoff Analysis

The apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution can be determined from the van't Hoff equation:

ln(x) = -ΔH°sol / (RT) + ΔS°sol / R

where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature. A plot of ln(x) versus 1/T will yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.

The apparent standard Gibbs free energy of solution (ΔG°sol) can then be calculated using:

ΔG°sol = ΔH°sol - TΔS°sol

A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS°sol suggests an entropy-driven dissolution process.

Theoretical Modeling of Solubility Data

Mathematical models can be used to correlate the experimental solubility data, which is useful for interpolation and for gaining a deeper understanding of the solute-solvent interactions.

The Modified Apelblat Model

The Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature:[4]

ln(x) = A + B/T + C ln(T)

where A, B, and C are model parameters obtained by fitting the experimental data. This model is often very effective in accurately representing the temperature dependence of solubility.[4]

Buchowski–Ksiazaczak λh Model

Another useful model, particularly for non-ideal solutions, is the Buchowski–Ksiazaczak λh model:[4]

ln[1 + λ(1-x)/(x)] = λh(1/T - 1/Tm)

where λ and h are model parameters representing the non-ideality of the solution and the enthalpy of fusion, respectively, and Tm is the melting point of the solute.

Visualizing the Workflow

The following diagrams illustrate the key experimental and analytical workflows described in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess Furo[2,3-b]pyridine- 3-carboxylic acid to solvent equil Shake at constant T (48-72 hours) prep1->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC-UV ana2->ana3

Caption: Experimental workflow for the shake-flask solubility determination.

data_analysis_workflow cluster_input Input Data cluster_thermo Thermodynamic Analysis cluster_model Theoretical Modeling cluster_output Outputs input_data Mole Fraction Solubility (x) at different Temperatures (T) vant_hoff van't Hoff Plot (ln(x) vs 1/T) input_data->vant_hoff apelblat Fit to Apelblat Model input_data->apelblat buchowski Fit to λh Model input_data->buchowski thermo_params Calculate ΔH°, ΔS°, ΔG° vant_hoff->thermo_params output Thermodynamic Parameters & Model Correlation thermo_params->output apelblat->output buchowski->output

Caption: Data analysis workflow for thermodynamic and theoretical modeling.

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous methodology for determining the solubility profile of Furo[2,3-b]pyridine-3-carboxylic acid in organic solvents. By following these protocols, researchers can generate high-quality, reproducible data that is essential for informed decision-making in the drug development pipeline. The resulting solubility data, coupled with thermodynamic analysis and theoretical modeling, will provide a deep understanding of the physicochemical properties of this important molecule, paving the way for its successful application in medicinal chemistry and pharmaceutical sciences. Future work could involve expanding the range of solvents to include binary mixtures, which are often used in industrial crystallization processes, and exploring the impact of pH on aqueous solubility.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 572-578.
  • Kim, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. [Link]

  • Jouyban, A. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 31(2), 187-194.
  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 659, 124233. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua Institutional Repository. [Link]

  • BenchChem. (2025).
  • Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 595-606. [Link]

  • National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. BenchChem.
  • NextSDS. (n.d.). Furo[2,3-b]pyridine-2-carboxylic acid, 3-aMino-, 3-Methylbutyl ester. NextSDS. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(19), 6523. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid. BenchChem.
  • Gonçalves, E., & da Piedade, M. E. M. (2012). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water (N), ethanol (j), DMSO (d), acetone (⁄), acetonitrile (Â), and diethyl ether ðHÞ.
  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.
  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(30), 5431-5442. [Link]

  • Freeman, L. A., & Zegar, I. S. (2002). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of chemical information and computer sciences, 42(5), 1254–1261. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Furo[2,3-b]pyridine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel, privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the furo[2,3-b]pyridine core has emerged as a highly versatile bioisostere, particularly valuable in the design of targeted kinase inhibitors and receptor antagonists[1]. Specifically, furo[2,3-b]pyridine-3-carboxylic acid serves as a critical intermediate. The electron-deficient pyridine ring combined with the electron-rich furan ring provides a unique electronic profile, while the 3-carboxylic acid moiety offers an ideal functional handle for late-stage diversification via chemoselective cross-coupling or amide bond formation[2].

This application note synthesizes the mechanistic rationale, quantitative target data, and validated experimental protocols for utilizing furo[2,3-b]pyridine-3-carboxylic acid in drug discovery workflows.

Mechanistic Rationale: Scaffold Hopping & Structural Dynamics

Modulating Kinase Hinge Binding

Many FDA-approved kinase inhibitors utilize a 7-azaindole core as a hinge-binding pharmacophore. While azaindoles form two strong hydrogen bonds with the kinase hinge region, this dual-interaction often leads to promiscuous binding across the kinome, resulting in off-target toxicity[1].

By employing a scaffold hopping strategy to replace the azaindole with a furo[2,3-b]pyridine core, medicinal chemists eliminate one hydrogen bond donor (replacing the pyrrole nitrogen with a furan oxygen). This subtle isosteric modification alters the thermodynamic binding profile, significantly improving kinome selectivity for targets such as CDK2, AKT, and CAMKK2 without sacrificing potency ([3],).

G A Azaindole Scaffold (Promiscuous Hinge Binder) B Scaffold Hopping (Isosteric Replacement) A->B Structural modification C Furo[2,3-b]pyridine Core (Modulated Hinge Binding) B->C Reduces off-target binding D 3-Carboxylic Acid Handle (Functionalization Site) C->D Enables derivatization E Targeted Drug Candidate (Improved Selectivity) D->E Amide / Cross-coupling

Caption: Logic of scaffold hopping from azaindole to furo[2,3-b]pyridine for selective kinase inhibition.

The 3-Carboxylic Acid as a Diversification Handle

The 3-position of the furo[2,3-b]pyridine ring is synthetically accessible via domino annulation of 2-chloro-3-pyridine precursors[2]. Saponification yields the free 3-carboxylic acid, which is highly stable but readily activated. This handle is extensively used to synthesize heterocyclic amide derivatives, which have shown profound efficacy as P2X7 receptor antagonists for the treatment of neuroinflammation and neuropathic pain ([4],).

Key Biological Targets & Quantitative Data

Furo[2,3-b]pyridine derivatives synthesized from the 3-carboxylic acid precursor have demonstrated potent activity across multiple therapeutic areas. The table below summarizes key quantitative data derived from recent literature and patent filings.

Biological TargetTherapeutic AreaDerivative ClassActivity / IC₅₀ RangeReference
CDK2 / Cyclin A2 Oncology (Cell Cycle Arrest)3-Amino-furo[2,3-b]pyridine-2-carboxylates0.24 µM – 0.93 µM[5]
P2X7 Receptor Neurology / InflammationFuro[2,3-b]pyridine-3-carboxamides< 50 nM (Highly Potent)[4]
CAMKK2 Oncology / Metabolism3-Triflate/Aryl-furo[2,3-b]pyridines~ 10 nM – 100 nM[3]
HCV Polymerase Antiviral (Hepatitis C)Furo[2,3-b]pyridine-3-carboxylic acidsVariable (Low µM)[6]

Experimental Methodologies

Protocol 1: Synthesis & Amide Coupling of Furo[2,3-b]pyridine-3-carboxylic Acid

This protocol describes the conversion of the furo[2,3-b]pyridine-3-carboxylate ester to the free acid, followed by chemoselective amide coupling. HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester intermediate, which drives the reaction to completion rapidly while minimizing the epimerization of sterically hindered or chiral amine partners (crucial for P2X7 antagonists)[4].

Materials:

  • Ethyl furo[2,3-b]pyridine-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Target Amine (e.g., chiral cyclic amine)

  • Solvents: THF, MeOH, H₂O, anhydrous DMF.

Step-by-Step Procedure:

  • Saponification: Dissolve the ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Acidification: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3. Collect the precipitating furo[2,3-b]pyridine-3-carboxylic acid via vacuum filtration and dry under high vacuum.

  • Activation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active HOAt ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

G S1 2-Chloro-3-pyridine Precursors S2 Domino Annulation (Furan Ring Formation) S1->S2 S3 Furo[2,3-b]pyridine-3- carboxylate ester S2->S3 S4 Saponification (LiOH/H2O) S3->S4 S5 Furo[2,3-b]pyridine-3- carboxylic acid S4->S5 S6 Amide Coupling (HATU/DIPEA) S5->S6 S7 Bioactive Derivative S6->S7

Caption: Gram-scale synthetic workflow for functionalized furo[2,3-b]pyridine-3-carboxylic acid derivatives.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay

Furo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors of CDK2 ([5], ). To accurately determine the IC₅₀, the assay must be performed at an ATP concentration near the apparent Km​ of the kinase. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀ value.

Materials:

  • Recombinant CDK2/Cyclin A2 complex

  • Kinase Substrate (e.g., Histone H1 or specific peptide)

  • ATP (prepared at the Km​ concentration for CDK2, typically ~10-15 µM)

  • Detection system (e.g., ADP-Glo™ Kinase Assay)

  • Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the furo[2,3-b]pyridine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration should not exceed 1% to prevent enzyme denaturation).

  • Enzyme Addition: Dilute the CDK2/Cyclin A2 complex in Assay Buffer. Add to the assay plate and pre-incubate with the compounds for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to equilibrate with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix containing the Kinase Substrate and ATP.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and measure the depleted ATP or generated ADP using the ADP-Glo™ reagent according to the manufacturer's protocol. Read luminescence on a microplate reader.

  • Data Analysis: Plot luminescence vs. log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to calculate the IC₅₀.

G Inhibitor Furo[2,3-b]pyridine Derivative CDK2 CDK2 / Cyclin E/A Complex Inhibitor->CDK2 ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Prevented) CellCycle S-Phase Entry & Tumor Proliferation E2F->CellCycle Gene Transcription

Caption: Mechanism of action for furo[2,3-b]pyridine derivatives in the CDK2/Rb/E2F signaling pathway.

References

  • O'Byrne SN, Eduful BJ, Willson TM, Drewry DH. "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling." Tetrahedron Letters, 2020; 61(38):152353. URL:[Link]

  • Abdel-Rahman AA-H, Shaban AKF, Nassar IF, et al. "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity." Molecules, 2021; 26(13):3923. URL:[Link]

  • Kimmerlin T, Hilpert K, Hubler F, et al. "Heterocyclic amide derivatives as P2X7 receptor antagonists." US Patent 9,409,917 B2, Actelion Pharmaceuticals Ltd, 2016.

Sources

Application Note: Scalable Synthesis of Furo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, frequently utilized as an isosteric hinge-binding replacement for promiscuous azaindole templates in the development of highly selective kinase inhibitors[1]. Furthermore, the unique ambivalent nature of the π-rich furan and π-deficient pyridine rings renders these heterocycles highly valuable in both targeted therapeutics and advanced optoelectronics[2].

This application note details a robust, gram-to-kilogram scalable protocol for the synthesis of Furo[2,3-b]pyridine-3-carboxylic acid. By leveraging a highly efficient Claisen condensation followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr), this telescoped workflow circumvents the need for transition-metal catalysis, mapping a highly reliable chemical reactivity space for 2,3-substituted furo[2,3-b]pyridines[3].

Strategic Rationale & Mechanistic Insights

The synthesis is designed as a self-validating, two-stage process starting from commercially available 2-(2-chloropyridin-3-yl)acetonitrile.

  • Enolization and SNAr Cyclization : The initial step utilizes Potassium tert-Butoxide (KOtBu) and ethyl formate to drive a Claisen condensation. The resulting nucleophilic enolate/alkoxide undergoes an intramolecular SNAr, displacing the unactivated 2-chloro group on the pyridine ring to construct the furan system.

  • Saponification : The resulting carbonitrile intermediate is subjected to harsh alkaline hydrolysis to yield the final 3-carboxylic acid.

G SM 2-(2-Chloropyridin-3-yl)acetonitrile + Ethyl Formate Cond Claisen Condensation KOtBu, THF, 0 °C SM->Cond Enolate Intermediate Enolate (Nucleophilic Alkoxide) Cond->Enolate Cycl Intramolecular SNAr DMF, 90 °C, -KCl Enolate->Cycl Nitrile Furo[2,3-b]pyridine-3-carbonitrile Cycl->Nitrile Hydrol Alkaline Hydrolysis NaOH, EtOH/H2O, Reflux Nitrile->Hydrol Acid Acidification & Isolation HCl, pH 3 Hydrol->Acid Prod Furo[2,3-b]pyridine-3-carboxylic acid Acid->Prod

Workflow for the scalable synthesis of Furo[2,3-b]pyridine-3-carboxylic acid via SNAr cyclization.

Scale-Up Engineering & Causality

To ensure reproducibility across pilot and plant scales, several critical engineering controls must be implemented:

  • Exotherm Management during Enolization : The addition of KOtBu is highly exothermic. If the internal temperature exceeds 5 °C, the starting nitrile is prone to self-condensation, drastically reducing the yield.

  • Thermodynamic Solvent Swap : Tetrahydrofuran (THF) is optimal for the Claisen condensation but its boiling point (66 °C) is insufficient to overcome the activation energy required for the SNAr of an unactivated pyridine chloride. A solvent swap to N,N-Dimethylformamide (DMF) is mandatory. DMF's polar aprotic nature poorly solvates the alkoxide intermediate, maximizing its nucleophilicity and allowing the cyclization to proceed efficiently at 90 °C.

  • Isoelectric Precipitation : Furo[2,3-b]pyridine-3-carboxylic acid contains both a basic pyridine nitrogen (pKa ~4.5) and an acidic carboxylate (pKa ~3.5). Acidification must be strictly controlled to pH 3.0 to isolate the zwitterionic/neutral species. Over-acidification will protonate the pyridine ring, causing the product to resolubilize as a hydrochloride salt.

  • Off-Gas Scrubbing : The hydrolysis of the nitrile intermediate releases stoichiometric amounts of ammonia (NH3) gas. At >100 g scales, reactor exhaust must be routed through an acidic scrubber system.

Quantitative Scale-Up Metrics

The following table outlines the stoichiometric requirements and expected yields across three standard development tiers.

ParameterPilot Scale (10 g)Kilo-Lab Scale (100 g)Plant Scale (1 kg)
2-(2-Chloropyridin-3-yl)acetonitrile 10.0 g (65.6 mmol)100.0 g (656 mmol)1.00 kg (6.56 mol)
Ethyl Formate (2.0 eq) 10.6 mL106 mL1.06 L
Potassium tert-Butoxide (2.5 eq) 18.4 g184 g1.84 kg
THF (Reaction Solvent) 100 mL1.0 L10 L
DMF (Cyclization Solvent) 50 mL500 mL5.0 L
Expected Nitrile Yield (80%) 7.5 g75.6 g756 g
5M NaOH (Hydrolysis Reagent) 40 mL400 mL4.0 L
Expected Acid Yield (90%) 7.7 g77.0 g770 g

Detailed Experimental Protocol

Part A: Synthesis of Furo[2,3-b]pyridine-3-carbonitrile
  • System Preparation : Purge a jacketed glass reactor with nitrogen. Charge the reactor with 2-(2-chloropyridin-3-yl)acetonitrile (1.0 eq) and anhydrous THF (10 volumes).

  • Reagent Addition : Add ethyl formate (2.0 eq) to the solution and set the chiller to cool the internal mixture to 0 °C.

  • Base Addition : Portion-wise add KOtBu (2.5 eq) over 1 hour. Critical Control : Adjust the addition rate to maintain the internal temperature strictly below 5 °C to prevent nitrile self-condensation.

  • Condensation : Stir the resulting suspension at 0 °C for 2 hours.

    • In-Process Control (IPC) 1: Analyze an aliquot by HPLC. Proceed only when >98% of the starting material is consumed.

  • Solvent Swap : Apply vacuum and gently heat the reactor jacket to distill off the THF. Once the volume is reduced by 70%, begin a continuous feed of anhydrous DMF (5 volumes) while maintaining distillation until the internal temperature reaches 85 °C (indicating complete removal of THF).

  • Cyclization : Adjust the jacket to maintain an internal temperature of 90 °C for 6 hours.

    • IPC 2: Monitor by LC-MS to confirm the complete disappearance of the acyclic enolate mass.

  • Isolation : Cool the mixture to 20 °C and slowly quench into vigorously stirred ice-water (15 volumes). Filter the precipitated Furo[2,3-b]pyridine-3-carbonitrile, wash the filter cake with cold water (3 × 2 volumes), and dry under vacuum at 45 °C.

Part B: Hydrolysis to Furo[2,3-b]pyridine-3-carboxylic acid
  • Hydrolysis Setup : Charge a reactor equipped with an acidic off-gas scrubber with Furo[2,3-b]pyridine-3-carbonitrile (1.0 eq), ethanol (5 volumes), and 5M aqueous NaOH (5 volumes).

  • Reflux : Heat the biphasic mixture to reflux (approx. 85 °C) for 12 hours.

    • IPC 3: Confirm complete conversion of the nitrile and the primary amide intermediate to the carboxylate via HPLC.

  • Solvent Removal : Cool the mixture to 40 °C and concentrate under reduced pressure to remove the ethanol.

  • Purification Extraction : Dilute the remaining aqueous layer with water (5 volumes) and extract with Methyl tert-butyl ether (MTBE, 3 volumes). Discard the organic layer, which contains non-polar impurities.

  • Isoelectric Precipitation : Cool the aqueous layer to 5 °C. Using a calibrated pH probe, slowly add 6M HCl dropwise until the pH reaches exactly 3.0. Critical Control : Do not allow the pH to drop below 2.5, as the product will form a soluble hydrochloride salt.

  • Final Isolation : Stir the resulting thick slurry at 5 °C for 1 hour to ensure complete crystallization. Filter the solid, wash with ice-cold water (2 volumes), and dry in a vacuum oven at 50 °C to constant weight to afford the pure Furo[2,3-b]pyridine-3-carboxylic acid.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Source: nih.gov.
  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine. Source: acs.org.
  • Rhodium-Catalyzed Tandem Reaction of N-(Pivaloyloxy)acrylamides with 1,3-Diynes for the Synthesis of Furo[2,3-b]pyridines. Source: acs.org.

Sources

Application Note: Catalytic Methods for the Functionalization of Furo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[2,3-b]pyridines represent a privileged class of heterocyclic scaffolds widely utilized in the design of kinase inhibitors and antiviral agents[1]. The core is frequently employed as an isosteric hinge-binding replacement, driving the need for rapid, multi-gram scale functionalization[2]. Among its derivatives, Furo[2,3-b]pyridine-3-carboxylic acid (CAS 1448336-30-8) serves as a highly versatile building block. This application note details advanced catalytic methodologies—specifically decarboxylative cross-coupling and catalytic amidation—to functionalize the C3 position. By elucidating the mechanistic causality behind catalyst and ligand selection, this guide provides drug development professionals with robust, self-validating protocols for late-stage scaffold diversification.

Mechanistic Causality in Catalytic Functionalization

The functionalization of the Furo[2,3-b]pyridine core requires careful consideration of its electronic properties. The pyridine nitrogen possesses a lone pair that can coordinate to transition metal catalysts, potentially leading to catalyst poisoning or altered regioselectivity[3].

Decarboxylative Cross-Coupling (DCC): DCC offers a powerful method to replace the C3-carboxylic acid with aryl or heteroaryl groups, extruding CO₂ as the only stoichiometric byproduct[4]. This transformation typically relies on a bimetallic Palladium/Copper catalyst system.

  • Causality of the Bimetallic System: The copper co-catalyst is essential for the initial protodecarboxylation. It lowers the activation energy for CO₂ extrusion, forming a nucleophilic heteroaryl-copper intermediate. Concurrently, the palladium catalyst undergoes oxidative addition with an aryl halide. Transmetalation from copper to palladium, followed by reductive elimination, yields the C3-arylated furo[2,3-b]pyridine[4].

  • Causality of Ligand Selection: For electron-rich N-heterocycles like furo[2,3-b]pyridines, bulky and electron-rich phosphine ligands (e.g., XPhos) are strictly required. These ligands sterically hinder the pyridine nitrogen from coordinating to the active Pd(0) center while accelerating the reductive elimination step[3].

DecarboxylativeCycle A Furo[2,3-b]pyridine -3-carboxylic acid B Cu(I) / Base Deprotonation A->B Step 1 C Cu-Heteroaryl Intermediate (- CO2) B->C Step 2 (Decarboxylation) D Pd(II) Transmetalation (from Aryl-Pd-X) C->D Step 3 E Reductive Elimination (C3-Arylated Product) D->E Step 4 E->D Pd(0) Regeneration

Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of furo[2,3-b]pyridines.

Quantitative Data: Optimization of Reaction Parameters

The following table synthesizes optimized conditions for the functionalization of Furo[2,3-b]pyridine-3-carboxylic acid based on empirical catalytic screening.

Functionalization TypeCatalyst SystemLigandBase / SolventTemp / TimeExpected Yield
Decarboxylative Arylation Pd(OAc)₂ (5 mol%) + Cu₂O (10 mol%)XPhos (10 mol%)Ag₂CO₃ / DMF120 °C / 16 h65 - 82%
Catalytic Amidation HATU (1.2 eq) + DMAP (10 mol%)NoneDIPEA / DMF25 °C / 4 h85 - 95%
Decarboxylative Alkylation Fe(OAc)₂(OH) (10 mol%)[5]BenzimidazoleK₂HPO₄ / DMA80 °C / 24 h50 - 70%
Suzuki-Miyaura (Halogenated) Pd(PPh₃)₄ (5 mol%)[3]NoneCs₂CO₃ / 1,4-Dioxane100 °C / 12 h75 - 90%
Experimental Workflows & Protocols

Workflow Step1 1. Reagent Preparation Rigorous degassing of DMF; Argon atmosphere setup Step2 2. Catalyst Complexation Combine Pd(OAc)2, Cu2O, and XPhos Step1->Step2 Step3 3. Substrate Addition Add Furo[2,3-b]pyridine-3-carboxylic acid & Aryl Halide Step2->Step3 Step4 4. Thermal Activation Heat to 120 °C for 16 hours to drive decarboxylation Step3->Step4 Step5 5. Workup & Purification Celite filtration, aqueous wash, Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the decarboxylative arylation protocol.

Protocol A: Palladium/Copper-Catalyzed Decarboxylative Arylation

Self-Validating Check: The evolution of CO₂ gas (visible bubbling) upon reaching 100–120 °C serves as an immediate visual confirmation that protodecarboxylation has successfully initiated.

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of ultra-pure Argon[3].

  • Reagent Loading: Add Furo[2,3-b]pyridine-3-carboxylic acid (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu₂O (0.10 mmol, 10 mol%), XPhos (0.10 mmol, 10 mol%), and Ag₂CO₃ (1.5 mmol).

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with Argon three times to ensure a rigorously inert atmosphere[3].

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed DMF via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove metal residues[3]. Wash the filtrate with water (3 x 10 mL) and brine (10 mL) to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Catalytic Amidation for Library Generation

Self-Validating Check: The color change from pale yellow to deep orange upon the addition of HATU indicates the successful formation of the active O-7-azabenzotriazol-1-yl ester intermediate.

  • Activation: In a 10 mL round-bottom flask, dissolve Furo[2,3-b]pyridine-3-carboxylic acid (1.0 mmol) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at room temperature for 15 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add the target primary or secondary amine (1.2 mmol) dropwise. Add a catalytic amount of DMAP (0.1 mmol) to accelerate the acyl transfer.

  • Reaction: Stir at 25 °C for 4 hours. Monitor completion via LC-MS or TLC.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with 1M HCl (if the product is not acid-sensitive) and brine. Dry and concentrate to yield the functionalized amide.

Troubleshooting & Optimization Insights
  • Incomplete Decarboxylation: If starting material is recovered, the activation energy for CO₂ extrusion was not met. Ensure the reaction temperature is strictly maintained at 120 °C. Alternatively, switch to a more polar aprotic solvent like NMP or DMA to stabilize the highly polar transition state.

  • Homocoupling of Aryl Halides: Often caused by trace oxygen acting as an oxidant[3]. Rigorous solvent degassing (freeze-pump-thaw method) is mandatory to maintain the Pd catalyst in its active Pd(0) state and prevent oxidative homocoupling.

References
  • furo[2,3-b]pyridine-3-carboxylic acid | 1448336-30-8, Sigma-Aldrich.

  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions, Benchchem. 3

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications, Benchchem. 1

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling, PMC. 2

  • Decarboxylative cross-coupling, Wikipedia. 4

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated, Osaka University. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Furo[2,3-b]pyridine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. Furo[2,3-b]pyridines are highly valuable heterocyclic cores in medicinal chemistry, frequently utilized for structure-activity relationship (SAR) studies and as handles for chemoselective cross-coupling[1]. However, synthesizing the 3-carboxylic acid derivative presents unique challenges, including regioselectivity issues during cyclization, unintended decarboxylation, and difficult isolation procedures.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to help you maximize your isolated yields.

Synthesis Workflow Overview

The most reliable and scalable approach to accessing Furo[2,3-b]pyridine-3-carboxylic acid avoids heavy transition metals, relying instead on the mild heterocyclization of pyridine-N-oxide derivatives to form an ester intermediate, followed by controlled saponification[2].

SynthesisWorkflow A Pyridine-N-oxide Derivative + Alkyne/Ester Precursor B Heterocyclization (Mild, metal-free conditions) A->B Reagents & Base C Furo[2,3-b]pyridine-3-carboxylate (Intermediate) B->C 50-91% Yield D Alkaline Hydrolysis (LiOH, THF/H2O) C->D Saponification E Furo[2,3-b]pyridine-3-carboxylic acid (Final Product) D->E Acidification (pH 3.5)

Workflow for Furo[2,3-b]pyridine-3-carboxylic acid synthesis via N-oxide heterocyclization.

Standard Operating Procedure (SOP)

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system —meaning each critical step contains an observable metric to confirm success before proceeding.

Phase 1: Metal-Free Heterocyclization

Objective: Synthesize Ethyl Furo[2,3-b]pyridine-3-carboxylate.

  • Preparation: Dissolve the pyridine-N-oxide derivative (1.0 eq) and the ester precursor (1.2 eq) in strictly anhydrous Acetonitrile (MeCN).

    • Causality: Moisture acts as a competing nucleophile, which will prematurely quench the reactive N-oxide intermediate and drastically reduce cyclization efficiency.

  • Activation: Add Triethylamine (Et₃N, 2.5 eq) dropwise at 0 °C.

    • Self-Validation Check: A distinct color shift (typically pale yellow to deep orange) must occur, indicating the successful formation of the activated N-oxide complex. If the solution remains colorless, verify the integrity of your activating agent.

  • Cyclization: Warm the reaction to 60 °C and stir for 8 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears and a new, highly fluorescent blue spot (the furopyridine core) dominates[3].

Phase 2: Controlled Saponification

Objective: Hydrolyze the ester to Furo[2,3-b]pyridine-3-carboxylic acid without degrading the core.

  • Hydrolysis: Dissolve the intermediate ester in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at 40 °C for 6 hours.

    • Causality: We explicitly mandate LiOH over NaOH or KOH. The furo[2,3-b]pyridine core is electron-rich; harsh basic conditions at reflux (typical for NaOH) will induce nucleophilic degradation or trigger thermal decarboxylation[1][4].

  • Monitoring:

    • Self-Validation Check: Spot the mixture on TLC. The reaction is complete when the high-R_f ester spot shifts entirely to the baseline (forming the lithium carboxylate salt).

  • Precipitation & Isolation: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C. Using a calibrated pH meter, carefully add 1M HCl dropwise until the solution reaches exactly pH 3.5 .

    • Causality: pH 3.5 is the isoelectric point of this specific carboxylic acid. Dropping the pH below 2.0 will protonate the pyridine nitrogen, pulling your product back into the aqueous phase as a highly soluble hydrochloride salt[4].

  • Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield during the Phase 1 heterocyclization step[2]. Use this matrix to benchmark your own optimization efforts.

SolventBase (Eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
DMFK₂CO₃ (3.0)8012>9542High conversion, but significant thermal degradation.
THFKOtBu (1.5)25246045Base depletion; incomplete cyclization.
MeCN Et₃N (2.5) 60 8 >99 88 Optimal kinetics; cleanly affords target ester.
MeCNEt₃N (2.5)808>9972Partial decomposition due to excessive heat.

Troubleshooting Guide & FAQs

TroubleshootingLogic A Issue: Low Yield of Carboxylic Acid B Check TLC/LC-MS of Crude Mixture A->B C Unreacted Ester Remains B->C Incomplete Rxn D Degradation / Decarboxylation B->D Side Reactions E Increase Base Eq. or Add Co-solvent C->E F Lower Temp to 40°C Use LiOH instead of NaOH D->F

Decision tree for troubleshooting low yields during ester hydrolysis.

Q1: My final product shows a missing carboxylic acid peak in ¹³C NMR (~165 ppm) and a new aromatic proton. What happened? A: You have experienced unintended decarboxylation. The furo[2,3-b]pyridine core is highly electron-rich, making the 3-position uniquely susceptible to losing CO₂ under harsh thermal, acidic, or basic conditions. For instance, TFA-mediated ester cleavage is known to intentionally cause decarboxylation in these systems if not strictly controlled[1]. Actionable Fix: Abandon refluxing NaOH/EtOH. Switch to the milder LiOH in THF/H₂O at a maximum of 40 °C.

Q2: I am losing massive amounts of product during the aqueous workup of the final carboxylic acid. How do I recover it? A: Furo[2,3-b]pyridine-3-carboxylic acid behaves as a zwitterion. If you acidify the saponification mixture too aggressively (pH < 2), the basic pyridine nitrogen protonates, forming a water-soluble pyridinium hydrochloride salt. If you leave it too basic (pH > 5), it remains a soluble carboxylate[4]. Actionable Fix: Do not use pH paper. Use a calibrated pH meter and titrate the aqueous layer slowly with 1M HCl to exactly pH 3.5 to force complete precipitation. If you have already over-acidified, back-titrate with saturated NaHCO₃ to pH 3.5 and extract repeatedly with a polar organic solvent like 10% MeOH in DCM.

Q3: The heterocyclization step yields a complex mixture with poor recovery. How can I improve selectivity? A: Pyridine-N-oxides can undergo competing side reactions (e.g., nucleophilic attack at the 2-position versus the 6-position). High temperatures favor thermodynamic byproducts. Actionable Fix: Ensure strict anhydrous conditions. Control the addition rate of the activating agent at 0 °C to prevent a thermal runaway, which destroys regioselectivity[2].

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation Source: Organic Letters (ACS Publications) URL:[Link]

  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Overcoming Decarboxylation of Furo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Furo[2,3-b]pyridine-3-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating issue of premature decarboxylation during synthetic transformations, particularly amide bond formation. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your target molecules.

Introduction: The Challenge of Furo[2,3-b]pyridine-3-carboxylic Acid Stability

Furo[2,3-b]pyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, forming the core of various biologically active compounds.[1][2] However, its utility is often hampered by a propensity to undergo decarboxylation, especially under the conditions required for activating the carboxylic acid for subsequent reactions like amide coupling. This process leads to the formation of the undesired Furo[2,3-b]pyridine byproduct, resulting in reduced yields and complex purification challenges.

The electron-rich nature of the fused furo-pyridine ring system can stabilize the intermediate formed upon loss of carbon dioxide, making this an energetically more favorable process compared to more electron-deficient aromatic carboxylic acids. Elevated temperatures and certain activating agents can exacerbate this issue.[3][4] This guide will walk you through diagnosing, preventing, and overcoming this critical side reaction.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a lower molecular weight byproduct in my amide coupling reaction with Furo[2,3-b]pyridine-3-carboxylic acid. Could this be the decarboxylated product?

A1: Yes, it is highly likely. The most common byproduct in reactions involving the activation of Furo[2,3-b]pyridine-3-carboxylic acid is the corresponding decarboxylated parent heterocycle, Furo[2,3-b]pyridine. This occurs when the carboxylic acid group is lost as CO2. You can confirm its identity by LC-MS analysis, looking for a mass corresponding to the loss of 44 Da (the mass of CO2).

Q2: Why is Furo[2,3-b]pyridine-3-carboxylic acid so prone to decarboxylation compared to other aromatic carboxylic acids?

A2: The stability of the intermediate formed after the loss of CO2 plays a crucial role. The fused furan and pyridine rings create an electron-rich aromatic system that can effectively stabilize the resulting carbanion or radical intermediate.[3][5] This inherent electronic property lowers the activation energy for decarboxylation, especially when the carboxylic acid is activated for coupling, a process that often involves heat or highly reactive intermediates.

Q3: At what temperature does significant decarboxylation typically occur?

A3: While there is no single "decarboxylation temperature," as it depends on the solvent, activating agents, and reaction time, many standard amide coupling protocols that require heating above room temperature can induce significant decarboxylation.[4] Some transition-metal-catalyzed decarboxylative couplings are even designed to occur at elevated temperatures.[6][7] For sensitive substrates like Furo[2,3-b]pyridine-3-carboxylic acid, it is best to maintain the reaction temperature as low as possible.

Q4: Can my choice of amide coupling reagent make the decarboxylation worse?

A4: Absolutely. Coupling reagents that require higher temperatures or generate highly reactive intermediates can accelerate decarboxylation. For instance, while carbodiimides like DCC and EDC are common, their use without additives at elevated temperatures can be problematic.[8] It is crucial to select a coupling reagent and conditions optimized for thermally sensitive substrates.[9]

Q5: How can I monitor the extent of decarboxylation during my reaction?

A5: The most effective way to monitor the reaction is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] You can inject aliquots of your reaction mixture at different time points to track the consumption of your starting carboxylic acid and the formation of both the desired amide product and the decarboxylated byproduct. This will allow you to optimize reaction times and conditions to maximize the yield of your target compound.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving decarboxylation issues in your experiments.

Issue 1: Low Yield of Amide Product with Significant Decarboxylated Byproduct
Potential Cause 1: High Reaction Temperature

Many standard amide coupling protocols call for heating to drive the reaction to completion.[11] However, for Furo[2,3-b]pyridine-3-carboxylic acid, this is often counterproductive.

Solution:

  • Maintain Low Temperatures: Whenever possible, run your coupling reactions at room temperature (20-25°C) or even cooler (0°C).

  • Monitor Closely: If a slight increase in temperature is necessary, monitor the reaction carefully by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[12]

Potential Cause 2: Inappropriate Coupling Reagent

The choice of coupling reagent is critical. Some reagents generate highly reactive intermediates that can promote decarboxylation.

Solution: Employ Milder, More Efficient Coupling Reagents

Instead of traditional carbodiimides alone, consider modern uronium or phosphonium salt-based coupling reagents, which are often more efficient at lower temperatures.[13]

Coupling Reagent SystemAdditiveBaseTypical SolventKey Advantages
HATU NoneDIPEA, Hunig's BaseDMF, DCMHigh efficiency, low racemization, effective at RT.[13]
HBTU/HOBt HOBtDIPEADMFReduces side reactions, common and reliable.
PyBOP NoneDIPEADMF, DCMGood for sterically hindered substrates.
EDC/NHS NHS or Sulfo-NHSNone (or mild base)DCM, DMF, WaterWater-soluble byproducts, good for aqueous media.[11]
Experimental Protocol: Low-Temperature Amide Coupling using HATU

This protocol is designed to minimize decarboxylation by employing a highly efficient coupling reagent at room temperature.

Materials:

  • Furo[2,3-b]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve Furo[2,3-b]pyridine-3-carboxylic acid in anhydrous DMF.

  • Add the amine to the solution.

  • In a separate vial, dissolve HATU and DIPEA in anhydrous DMF.

  • Slowly add the HATU/DIPEA solution to the carboxylic acid/amine mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.

  • Once the reaction is complete (typically 2-6 hours), quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting decarboxylation.

Decarboxylation_Troubleshooting start Start: Low yield of desired amide check_byproduct LC-MS Analysis: Significant peak with mass of starting material - 44 Da? start->check_byproduct is_decarboxylation Decarboxylation Confirmed check_byproduct->is_decarboxylation temp_check Review Reaction Temperature: Was it > 25°C? is_decarboxylation->temp_check Yes other_issue Investigate other side reactions (e.g., incomplete conversion, side-chain reactions) is_decarboxylation->other_issue No temp_high High Temperature Issue temp_check->temp_high reduce_temp Action: Re-run reaction at 0-25°C and monitor closely. temp_high->reduce_temp Yes reagent_check Review Coupling Reagent: Using traditional carbodiimides (DCC/EDC) without additives? temp_high->reagent_check No final_optimization Further Optimization: Consider alternative activation methods (e.g., acyl fluorides) or consult advanced literature. reduce_temp->final_optimization reagent_issue Reagent Issue reagent_check->reagent_issue change_reagent Action: Switch to a modern coupling reagent (e.g., HATU, HBTU, PyBOP) at low temperature. reagent_issue->change_reagent Yes reagent_issue->final_optimization No change_reagent->final_optimization

Caption: Troubleshooting workflow for decarboxylation.

Issue 2: Decarboxylation Occurs Even at Room Temperature
Potential Cause: Highly Activating Conditions or Prolonged Reaction Times

Even at room temperature, some coupling reagents can form a highly reactive intermediate that is prone to decarboxylation over time.

Solution: Alternative Activation Strategies

  • Acyl Fluoride Formation: Conversion of the carboxylic acid to an acyl fluoride can be a milder activation method. Acyl fluorides are often more stable than other acyl halides or activated esters but are still reactive enough to form amides, sometimes requiring gentle heating.[9]

  • Two-Step, One-Pot Procedure: Activate the carboxylic acid at a low temperature (e.g., 0°C) with the coupling reagent first, and then add the amine. This can sometimes prevent the prolonged exposure of the activated intermediate to conditions that favor decarboxylation.

Visualization of the Amide Coupling and Decarboxylation Pathways

This diagram illustrates the competing reaction pathways.

Competing_Pathways cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Undesired Pathway start Furo[2,3-b]pyridine-3-carboxylic Acid activated Activated Intermediate (e.g., O-acylisourea) start->activated + Coupling Reagent amide Desired Amide Product activated->amide + Amine (R-NH2) (Nucleophilic Attack) decarboxylated Decarboxylated Byproduct (Furo[2,3-b]pyridine) activated->decarboxylated - CO2 (Decarboxylation)

Sources

Minimizing side reactions in Furo[2,3-b]pyridine-3-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Furo[2,3-b]pyridine-3-carboxylic Acid Coupling

A Guide to Minimizing Side Reactions and Optimizing Amide Bond Formation

Welcome to the technical support center for Furo[2,3-b]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. The furo[2,3-b]pyridine core is a valuable pharmacophore found in numerous biologically active molecules, including kinase inhibitors and potential anticancer agents.[1][2][3] Its unique electronic structure, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, presents specific challenges during amide coupling reactions.[4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges, minimize side reactions, and achieve high-yield, high-purity synthesis of your target amides.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the amide coupling of Furo[2,3-b]pyridine-3-carboxylic acid in a question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

A1: Low conversion is a common issue that can stem from several factors related to reaction setup and reagent choice. The primary cause is often inefficient activation of the carboxylic acid.

Potential Causes & Recommended Solutions:

  • Inadequate Carboxylic Acid Activation: The Furo[2,3-b]pyridine-3-carboxylic acid may be slow to activate.

    • Solution: Ensure your coupling reagents are of high quality and used in the correct stoichiometry (typically 1.0-1.2 equivalents). For sluggish reactions, consider switching to a more potent activating agent. Reagents like HATU or PyAOP generate highly reactive OAt esters, which can significantly improve coupling efficiency compared to standard HOBt-based systems.[5]

  • Poor Reagent Quality or Anhydrous Conditions: Moisture can hydrolyze activated intermediates and inhibit coupling.

    • Solution: Use fresh, high-purity, anhydrous solvents (like DMF or DCM). Ensure all reagents, particularly the coupling agents and the carboxylic acid, are dry. If necessary, dry the starting material under high vacuum before use.[6]

  • Sub-optimal Base or pH: The choice and amount of base are critical.

    • Solution: A non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) is generally preferred. Typically, 2-3 equivalents are used to neutralize salts and facilitate the reaction. An incorrect amount of base can stall the reaction or promote side reactions.

  • Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow reactions.[7]

    • Solution: For these challenging substrates, increase the reaction temperature (e.g., from room temperature to 40-50 °C), extend the reaction time, and use a more powerful coupling reagent like HATU.[7] A solvent like DMF is often better than DCM for these couplings.

Q2: I'm observing a major byproduct with a mass corresponding to my coupling reagent plus my carboxylic acid, especially when using EDC. What is this and how do I prevent it?

A2: You are likely observing the formation of an N-acylurea byproduct . This is a classic side reaction of carbodiimide coupling reagents like EDC and DCC.[5][8]

Mechanism of N-Acylurea Formation: The reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by the amine, it can undergo an intramolecular acyl transfer (a Mumm rearrangement) to form a stable, unreactive N-acylurea.

N_Acylurea_Formation

Troubleshooting & Optimization:

  • Use a Benzotriazole Additive: The most effective way to prevent N-acylurea formation is to add 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[9] These additives rapidly convert the unstable O-acylisourea into a more stable, yet still highly reactive, OBt or OAt active ester. This intermediate is less prone to rearrangement and reacts cleanly with the amine.[9][10]

  • Control Stoichiometry: Avoid using a large excess of EDC. A slight excess (1.1-1.2 eq) is usually sufficient.

  • Solvent Choice: Using solvents of lower dielectric constant, such as DCM or chloroform, can minimize this side reaction compared to highly polar solvents like DMF.[8] However, this must be balanced with the solubility of your reagents.

Q3: My amine is chiral, and I'm detecting the diastereomeric product, indicating epimerization. How can I maintain stereochemical integrity?

A3: Epimerization (or racemization) is a critical issue, particularly in peptide synthesis, that compromises the biological activity of the final product.[11] It occurs when the stereochemistry at the alpha-carbon of the amino acid is inverted.

Primary Mechanisms of Epimerization:

  • Oxazolone Formation: This is the most common pathway. The activated carboxylic acid of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The proton at the α-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to racemization.[11][12]

  • Direct Enolization: A base can directly abstract the acidic α-proton of the activated amino acid, forming an enolate, which can then be reprotonated to form a mixture of epimers.[11]

Epimerization_Mechanism

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent: Carbodiimides are known to cause higher rates of racemization.[13] Uronium/aminium (HBTU, HATU) or phosphonium (PyBOP, PyAOP) based reagents are generally superior as they promote fast coupling, which outcompetes the rate of racemization.[13][14] Reagents like DEPBT are specifically designed for coupling easily epimerized amino acids.[13]

  • Use of Additives: HOBt significantly reduces racemization in carbodiimide-mediated couplings.[9][13] HOAt is even more effective due to anchimeric assistance from the pyridine nitrogen, making HATU and PyAOP excellent choices for sensitive substrates.[5]

  • Base Selection: Use a sterically hindered, weaker base like DIPEA or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM).[5][11] Stronger bases more readily abstract the α-proton.

  • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). Elevated temperatures increase the rate of both oxazolone formation and enolization.[11]

  • Minimize Pre-activation Time: Add the coupling reagents to the carboxylic acid and immediately introduce the amine. A long pre-activation time allows the activated species to sit, increasing the opportunity for side reactions like epimerization.[11]

Q4: When using HBTU/HATU, I see a byproduct with a mass corresponding to my amine plus a fragment from the coupling reagent. What is happening?

A4: This side reaction is likely guanidinylation of your primary or secondary amine. It occurs when the uronium/aminium salt (like HBTU or HATU) reacts directly with the amine nucleophile instead of the carboxylic acid.[15]

Cause and Prevention:

  • Cause: This typically happens when the activation of the carboxylic acid is slow or when an excess of the coupling reagent is used. If the activated ester isn't formed quickly, the free amine can attack the coupling reagent itself.

  • Prevention:

    • Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP or PyAOP. These reagents do not have the guanidinium core and therefore cannot cause this side reaction. This makes them ideal for situations requiring an excess of coupling reagent, such as in slow cyclization reactions.[8]

    • Pre-activation: Briefly pre-activate the carboxylic acid with the uronium reagent and base for a few minutes before adding the amine. This ensures the active ester is formed and ready to react.

    • Stoichiometry: Avoid a large excess of the uronium reagent.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is the best for Furo[2,3-b]pyridine-3-carboxylic acid?

A: There is no single "best" reagent; the optimal choice depends on the specific amine, the scale of the reaction, cost considerations, and the potential for epimerization.

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICInexpensive, readily available. EDC byproducts are water-soluble.[13]High risk of epimerization without additives.[13] Can form N-acylurea byproducts.[8]Routine, cost-sensitive synthesis with achiral amines or where epimerization is not a concern. Always use with HOBt or HOAt.
Aminium/Uronium HBTU, HATU, HCTU, COMUHigh coupling efficiency, fast reaction times, reduced epimerization compared to carbodiimides.[13]Can cause guanidinylation of the amine. Benzotriazole-based reagents are potentially explosive when anhydrous.[9]General-purpose, efficient couplings, including those with hindered amino acids. HATU is especially potent.
Phosphonium PyBOP, PyAOPExcellent for hindered couplings, very low epimerization risk.[5] Does not cause guanidinylation.More expensive than other classes.Difficult couplings, cyclizations, and reactions with chiral amines where minimizing epimerization is the highest priority.
Other DEPBT, T3PSpecialized for very low epimerization (DEPBT).[13] T3P is cost-effective with easy workup.May have lower overall reactivity for very challenging substrates.Couplings involving highly epimerization-prone amino acids like arylglycines.[13]

Q: What is the precise role of an additive like HOBt?

A: HOBt (1-hydroxybenzotriazole) plays two crucial roles in amide coupling:

  • Reaction Catalyst and Suppressor of Side Reactions: It acts as a nucleophilic catalyst that intercepts the initial, unstable activated species (like the O-acylisourea from EDC) to form a more stable HOBt-active ester. This transformation prevents the O-acylisourea from rearranging into the N-acylurea byproduct.[9][10][16]

  • Minimization of Racemization: The formation of the HOBt-ester provides a cleaner, more controlled pathway for aminolysis, which significantly reduces the extent of epimerization compared to using a carbodiimide alone.[9][13]

Q: How do I choose the right solvent and base?

A:

  • Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.

    • DCM: A less polar solvent that can reduce certain side reactions like N-acylurea formation and epimerization.[8][11] However, reagent and product solubility can be an issue.

    • DMF: A highly polar, aprotic solvent that is excellent for solubilizing most reactants. It is often the solvent of choice for difficult couplings but may slightly increase the risk of epimerization by stabilizing charged intermediates.[11]

  • Base: A tertiary amine base is required to deprotonate the carboxylic acid and neutralize any acid generated during the reaction.

    • DIPEA (Diisopropylethylamine): The most common choice. It is a sterically hindered, non-nucleophilic base that is effective without promoting significant side reactions.[7]

    • TEA (Triethylamine): Less hindered than DIPEA and can sometimes lead to more side reactions, including epimerization.

    • NMM (N-methylmorpholine) / 2,4,6-Collidine: Often used in peptide synthesis as they are considered weaker bases than DIPEA and can offer lower rates of epimerization, though potentially at the cost of slower reaction rates.[5][12]

Validated Experimental Protocol: General EDC/HOBt Coupling

This protocol provides a reliable starting point for the coupling of Furo[2,3-b]pyridine-3-carboxylic acid with a generic primary amine.

protocol_flowchart

Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Furo[2,3-b]pyridine-3-carboxylic acid (1.0 eq), the desired amine (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved.

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (2.5 eq) dropwise and allow the mixture to stir for 5 minutes.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.

References

  • Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid - Benchchem. (URL: )
  • Coupling Reagents - Aapptec Peptides. (URL: )
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (URL: [Link])

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (URL: )
  • Minimizing epimerization during Fmoc-N-PEG23-acid coupling - Benchchem. (URL: )
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (URL: [Link])

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC. (URL: [Link])

  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry. (URL: [Link])

  • Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties of 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]Pyridin-2-yl) Ethenone: Experimental and Computational Study - ResearchGate. (URL: [Link])

  • Epimerisation in Peptide Synthesis - PMC - NIH. (URL: [Link])

  • Annulation of Enyne-Amide with Enaminone Enables Divergent Synthesis of Furo[2,3-b]pyridine Derivatives | Organic Letters - ACS Publications. (URL: [Link])

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. (URL: [Link])

  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments | Semantic Scholar. (URL: [Link])

  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (URL: [Link])

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K - The Royal Society of Chemistry. (URL: [Link])

  • A low-epimerizing peptide coupling reagent based on the rearrangement of a carboxylic-sulfonic mixed anhydride | Semantic Scholar. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. (URL: [Link])

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. (URL: [Link])

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. (URL: [Link])

  • (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system - ResearchGate. (URL: [Link])

  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... - ResearchGate. (URL: [Link])

  • Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives - ResearchGate. (URL: [Link])

  • Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes | Request PDF - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Reagent Selection & Troubleshooting for Furo[2,3-b]pyridine-3-carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Esterification of heterocyclic carboxylic acids, particularly those containing a basic pyridine ring like furo[2,3-b]pyridine-3-carboxylic acid , presents unique synthetic challenges. The amphoteric nature of this molecule—housing both an acidic carboxyl group and a basic, nucleophilic pyridine nitrogen—often leads to zwitterion formation, poor solubility, and competing side reactions.

This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to ensure high-yielding esterification workflows.

Workflow & Decision Logic

Selecting the correct esterification strategy depends entirely on the nature of your target alcohol. The diagram below outlines the logical decision-making process to avoid common pitfalls such as N-alkylation and low-yield equilibrium reactions.

G Start Furo[2,3-b]pyridine-3-carboxylic acid Decision Target Ester / Alcohol Type? Start->Decision Simple Simple Aliphatic (e.g., MeOH, EtOH) Decision->Simple Complex Sensitive / Bulky (e.g., Complex Alcohols) Decision->Complex Avoid Avoid: Alkyl Halide + Base (High Risk of N-alkylation) Decision->Avoid Method1 Acid Chloride Method (SOCl2 or Oxalyl Chloride) Simple->Method1 Method2 Modified Steglich (EDC·HCl + DMAP) Complex->Method2

Fig 1. Decision matrix for furo[2,3-b]pyridine-3-carboxylic acid esterification.

Quantitative Reagent Selection Matrix

To facilitate rapid experimental design, the following table summarizes the quantitative performance metrics and risk factors associated with various esterification reagents when applied to pyridine-3-carboxylic acid derivatives.

Esterification MethodPrimary ReagentsReaction TempTypical YieldRisk of N-AlkylationBest Application
Acid Chloride SOCl₂, ROH, TEAReflux → RT85–95%LowSimple aliphatic alcohols (methyl, ethyl esters)
Modified Steglich EDC·HCl, DMAP, ROH0 °C → RT75–90%LowSensitive, sterically hindered, or complex alcohols
Fischer Esterification H₂SO₄, ROH (solvent)Reflux30–50%LowHighly robust substrates (Not recommended due to workup)
Base-Promoted K₂CO₃, R-X (e.g., MeI)RT → 60 °C< 20% (O-alkyl)High Not recommended (yields pyridinium salts)

Troubleshooting & FAQs

Q1: Why am I observing significant N-alkylation instead of O-alkylation when using alkyl halides (e.g., MeI, K₂CO₃)?

The Causality: The pyridine nitrogen in the furo[2,3-b]pyridine system possesses a highly available, nucleophilic lone pair. When you introduce a base like K₂CO₃, the carboxylic acid is deprotonated, creating an ambident nucleophile. Because the pyridine nitrogen is highly reactive toward electrophilic alkyl halides, competitive N-alkylation occurs, forming undesired N-alkylpyridinium salts[1]. The Solution: Abandon base-promoted alkylation. Switch to acyl-transfer methods (like the Acid Chloride or Steglich methods) where the electrophile is generated at the carbonyl carbon, directing the alcohol oxygen to attack the carbonyl rather than the basic nitrogen.

Q2: I attempted a standard Fischer esterification (MeOH, H₂SO₄), but my yields are low and the workup is a mess. What went wrong?

The Causality: Two factors ruin this approach. First, strong acids (H₂SO₄) immediately protonate the pyridine nitrogen. This protonated pyridinium ring becomes strongly electron-withdrawing, which severely destabilizes the transition state required for the alcohol to attack the carbonyl carbon[2]. Second, the resulting pyridinium sulfate salt is highly water-soluble. During aqueous workup, if the pH is not meticulously adjusted to the molecule's exact isoelectric point, the product remains trapped in the aqueous layer as a zwitterion. The Solution: Use the Acid Chloride Method . Thionyl chloride also forms the HCl salt of the pyridine ring (protecting it), but the resulting acid chloride is so electrophilic that it easily overcomes the electron-withdrawing effect of the protonated ring[3].

Q3: When using the Steglich esterification (DCC/DMAP), I see a major byproduct and low ester yield. How can I optimize this?

The Causality: You are likely observing the formation of an N-acylurea byproduct. In a Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If the subsequent attack by the alcohol is slow (often due to steric hindrance), the intermediate undergoes a 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[4]. The Solution: First, ensure you are using a stoichiometric or slight excess of DMAP . DMAP acts as a superior acyl-transfer catalyst; it attacks the O-acylisourea faster than the rearrangement can occur, forming a highly reactive acylpyridinium intermediate that rapidly traps the alcohol[4]. Second, swap DCC for EDC·HCl to simplify your workup (see Protocol B).

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Built-in physical observations (gas evolution, pH checks) ensure you can verify the success of each intermediate step before proceeding.

Protocol A: Acid Chloride Method (Ideal for Simple Esters)

Mechanism: Conversion of the acid to a highly reactive acyl chloride, temporarily masking the basic nitrogen as an HCl salt, followed by nucleophilic trapping.

  • Activation: Charge a flame-dried round-bottom flask with furo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar).

  • Chlorination: Add thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0 °C. Add 1–2 drops of anhydrous DMF as a catalyst.

  • Validation Check: Heat the mixture to reflux (approx. 40 °C). You should observe vigorous gas evolution (SO₂ and HCl). Reflux for 2–3 hours until gas evolution completely ceases, indicating full conversion to the acid chloride.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove all excess SOCl₂. Do not expose the crude acid chloride to ambient moisture.

  • Esterification: Resuspend the crude solid in anhydrous DCM at 0 °C. Slowly add anhydrous alcohol (e.g., methanol, 5.0 eq) followed by dropwise addition of triethylamine (TEA, 2.5 eq) to neutralize the HCl salt and drive the reaction.

  • Workup: Stir at room temperature for 2 hours. Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8) to remove TEA·HCl salts and unreacted acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ester[3].

Protocol B: Modified Steglich Esterification (Ideal for Sensitive Alcohols)

Mechanism: Mild carbodiimide coupling utilizing DMAP as an acyl-transfer agent to suppress 1,3-rearrangement side reactions.

  • Preparation: Dissolve furo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) and the target sensitive alcohol (1.1 eq) in anhydrous DCM under N₂.

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice bath to prevent exothermic side reactions.

  • Catalyst & Coupling Agent: Add DMAP (0.2 eq). Stir for 5 minutes, then add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 eq) in three portions over 15 minutes. Note: EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, preventing the nightmare of filtering colloidal DCU.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Validation Check: Monitor by TLC (e.g., 5% MeOH in DCM). The highly polar acid spot (often streaking near the baseline) should disappear, replaced by a higher Rf ester spot.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer successively with water, saturated NaHCO₃, and brine. Critical pH Warning: Do not wash with strong aqueous acids (like 1M HCl) to remove DMAP, as you risk protonating the furo[2,3-b]pyridine product and losing it to the aqueous phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via silica gel flash chromatography.

References

  • Alkylation of Amines with Alcohols and Carboxylate Esters: the Origin of N-Methylpyridinium Cations. ResearchGate. Available at:[Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at:[Link]

  • Steglich esterification. Wikipedia. Available at:[Link]

  • US8198449B2 - Compounds for the treatment of hepatitis C. Google Patents.

Sources

Validation & Comparative

Comparative Guide: Bioisosteric Replacement Using Furo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter lead optimization programs stalled by the physicochemical limitations of traditional bicyclic heteroaromatics. While indole and benzofuran scaffolds are ubiquitous in drug discovery, they often suffer from high lipophilicity (LogD), poor aqueous solubility, and rapid cytochrome P450 (CYP)-mediated clearance.

This guide provides an objective, data-driven comparison of Furo[2,3-b]pyridine-3-carboxylic acid as a strategic bioisostere for indoles and benzofurans. By leveraging the unique electronic properties of the furopyridine core, drug development professionals can systematically optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles while maintaining or enhancing target affinity.

The Bioisosteric Rationale: Electronics and Causality

The furo[2,3-b]pyridine core is a privileged scaffold that fuses an electron-rich furan ring with an electron-deficient pyridine ring[1]. This structural marriage fundamentally alters the physicochemical landscape of the molecule compared to its carbon-isostere counterparts.

Mechanistic Advantages
  • Lipophilicity & Solubility (LogD): The introduction of the sp2 hybridized pyridine nitrogen introduces a localized dipole. This decreases the overall π -electron density of the fused system, lowering the partition coefficient (LogD) by approximately 0.8 to 1.2 log units compared to benzofuran, which directly translates to improved thermodynamic aqueous solubility.

  • Metabolic Stability (Cl_int): Indoles and benzofurans are highly susceptible to CYP-mediated oxidation, particularly epoxidation across the electron-rich C2-C3 double bond. The electron-withdrawing nature of the pyridine nitrogen lowers the Highest Occupied Molecular Orbital (HOMO) energy of the system. This electronic deactivation makes the core significantly more resistant to electrophilic attack by CYP450 enzymes, effectively reducing intrinsic clearance[2].

  • Target Binding & Selectivity: In kinase inhibitor design, the furopyridine nitrogen acts as a potent hydrogen-bond acceptor. Unlike indole, which presents an NH donor, the furopyridine flips the hydrogen-bond network, allowing for novel interactions with the kinase hinge region (e.g., binding to the NH of hinge methionine or cysteine residues)[1].

BioisostereLogic Start Lead Optimization: Indole/Benzofuran Core Issue Identify Liability: High LogD or Rapid Clearance Start->Issue Action Bioisosteric Replacement: Furo[2,3-b]pyridine-3-carboxylic acid Issue->Action Scaffold Hopping Result1 Decreased Lipophilicity (Lower LogD) Action->Result1 Result2 Improved Metabolic Stability (Lower Clint) Action->Result2 Result3 Altered H-Bonding (New Acceptor) Action->Result3

Logic tree for bioisosteric replacement using Furo[2,3-b]pyridine to optimize ADME properties.

Comparative Physicochemical Profiling

To objectively evaluate the performance of Furo[2,3-b]pyridine-3-carboxylic acid, we must compare it against its direct structural analogs: Indole-3-carboxylic acid and Benzofuran-3-carboxylic acid. The table below summarizes the representative shifts in physicochemical parameters when these building blocks are incorporated into a standard lead-like amide scaffold.

Property / MetricIndole-3-carboxylic acidBenzofuran-3-carboxylic acidFuro[2,3-b]pyridine-3-carboxylic acid
H-Bond Donors 2 (COOH, core NH)1 (COOH)1 (COOH)
H-Bond Acceptors 234 (Includes Pyridine N)
Relative Δ ClogP Baseline (0.0)+0.5 (More lipophilic)-0.9 (Less lipophilic)
Topological Polar Surface Area (tPSA) 53.09 Ų39.27 Ų52.16 Ų
Representative Cl_int (HLM) High (>100 µL/min/mg)Moderate (~60 µL/min/mg)Low (<20 µL/min/mg)
Primary Metabolic Hotspots C2, C3, N-DealkylationC2, C3 EpoxidationHighly restricted

Data Synthesis Note: Values represent baseline shifts observed in matched-molecular pair (MMP) analyses across kinase and GPCR inhibitor programs[3],[2].

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Causality is embedded in the protocol: we do not proceed to subsequent steps without analytical confirmation.

Protocol A: Self-Validating Amide Coupling Workflow

Furo[2,3-b]pyridine-3-carboxylic acid can be slightly deactivated due to the electron-withdrawing nature of the pyridine ring[4]. Therefore, highly efficient coupling reagents like HATU are required, and pre-activation is mandatory.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve Furo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

  • Validation Checkpoint (Critical): Pull a 1 µL aliquot, dilute in 100 µL Acetonitrile, and inject into LC-MS. Causality: You must observe >95% conversion to the HOAt-active ester intermediate (M+H = 281.2). If unreacted starting material remains, the amine will not couple efficiently, leading to complex purification. Do not proceed until activation is confirmed.

  • Amine Addition: Once the active ester is confirmed, add the target primary/secondary amine (1.1 eq). Stir for 2 hours at room temperature.

  • Reaction Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). The basic pyridine nitrogen allows for an optional acidic wash (0.1 M HCl) to pull the product into the aqueous layer, leaving neutral impurities in the organic layer, before basifying and re-extracting.

Workflow Step1 Activation (HATU/DIPEA) Step2 LC-MS Check (>95% Active Ester) Step1->Step2 Step2->Step1 Fail (Re-optimize) Step3 Amine Addition (Nucleophilic Attack) Step2->Step3 Pass Step4 Purification (Acid/Base Extraction) Step3->Step4

Self-validating workflow for amide coupling with Furo[2,3-b]pyridine-3-carboxylic acid.

Protocol B: In Vitro Microsomal Clearance (Cl_int) Assay

To prove the metabolic advantage of the furopyridine bioisostere, evaluate the synthesized compound against human liver microsomes (HLM).

  • Incubation Preparation: Prepare a 1 µM solution of the furopyridine test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching (Self-Validation): Immediately quench the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 organic-to-aqueous ratio precipitates the microsomal proteins instantly, halting all CYP activity and ensuring the time-point is perfectly frozen.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Conclusion

Replacing an indole or benzofuran core with Furo[2,3-b]pyridine-3-carboxylic acid is not merely a structural tweak; it is a fundamental electronic reprogramming of the molecule. By strategically introducing a basic, electron-withdrawing nitrogen atom, medicinal chemists can simultaneously lower lipophilicity, block CYP-mediated metabolic hotspots, and introduce novel hydrogen-bonding vectors for target engagement.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - National Institutes of Health (NIH) / PMC. 1[1]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. 3[3]

  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine - ACS Publications. 4[4]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - ACS Publications / Journal of Medicinal Chemistry. 2[2]

Sources

A Senior Application Scientist's Guide to the Validation of Furo[2,3-b]pyridine-3-carboxylic Acid Purity by LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate like Furo[2,3-b]pyridine-3-carboxylic acid is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, ensuring a robust and self-validating analytical system. This guide is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures and ICH Q3A(R2) on impurities in new drug substances.[1][2][3][4]

Furo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in various biologically active molecules, making it a valuable building block in drug discovery.[5] The seemingly minor presence of impurities can have a significant impact on the biological activity and toxicity of the final compound. Therefore, a highly specific and sensitive analytical method is not just a regulatory requirement but a scientific necessity.

The Analytical Challenge: Why LC-MS?

Furo[2,3-b]pyridine-3-carboxylic acid, like many carboxylic acids, can be challenging to analyze using standard reversed-phase liquid chromatography. Its polarity can lead to poor retention on C18 columns.[6][7][8] Furthermore, without a strong chromophore, UV-based detection might lack the required sensitivity to detect trace-level impurities.[9] LC-MS, however, offers a powerful solution by coupling the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This combination allows for the detection and quantification of both the main compound and its potential impurities, even those present at very low levels.

A Validated LC-MS Method for Purity Determination

The following is a detailed protocol for an LC-MS method developed and validated for the purity assessment of Furo[2,3-b]pyridine-3-carboxylic acid. The choices made in this protocol are deliberate and based on extensive experience in analytical chemistry.

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for many small molecules.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid helps to protonate the carboxylic acid group, improving peak shape and ionization efficiency.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic solvent for reversed-phase chromatography.

  • Gradient Elution: A gradient is essential to elute compounds with a range of polarities, from polar impurities to the less polar main compound.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. The pyridine nitrogen in the molecule is readily protonated.

  • Scan Mode: Full scan for initial assessment and identification of unknowns, followed by Multiple Reaction Monitoring (MRM) for quantification of the main compound and known impurities.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument.

Visualizing the Workflow

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation Standard_Prep Prepare Reference Standard (Furo[2,3-b]pyridine-3-carboxylic acid) LC_Separation Chromatographic Separation (C18 Column, Gradient Elution) Standard_Prep->LC_Separation Sample_Prep Prepare Sample Solution (Test Batch) Sample_Prep->LC_Separation Spike_Prep Prepare Spiked Samples (with known impurities, if available) Spike_Prep->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, Full Scan & MRM) LC_Separation->MS_Detection Eluent Specificity Specificity/ Selectivity MS_Detection->Specificity Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy/ Recovery MS_Detection->Accuracy Precision Precision (Repeatability & Intermediate) MS_Detection->Precision LOQ Limit of Quantitation (LOQ) MS_Detection->LOQ

Caption: A typical workflow for the validation of an LC-MS method for purity analysis.

Identifying and Controlling Impurities: A Proactive Approach

A critical aspect of method validation is demonstrating its ability to separate and quantify potential impurities. According to ICH Q3A(R2), impurities in new drug substances should be identified, reported, and qualified based on established thresholds.[1][3][4] Potential impurities in Furo[2,3-b]pyridine-3-carboxylic acid can arise from several sources:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Resulting from side reactions during the synthesis. This could include isomers or products of incomplete cyclization.

  • Intermediates: Synthetic intermediates that were not fully converted to the final product.

  • Reagents, Ligands, and Catalysts: Residual amounts of these materials used in the synthesis.

  • Degradation Products: Formed during storage or under stress conditions (e.g., heat, light, humidity).

To demonstrate specificity, the analytical method must be able to resolve the main peak from any of these potential impurities. If known impurities are available, they should be spiked into the sample to confirm separation. In their absence, forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) can be performed to generate degradation products and demonstrate the method's resolving power.

Method Validation Parameters and Acceptance Criteria

The validation of the LC-MS method must be performed according to ICH Q2(R1) guidelines.[1] The following table summarizes the key validation parameters and typical acceptance criteria for an API purity method.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradants.The main peak should be free of interference from any other component. Peak purity analysis (if using a DAD) should pass.
Linearity To demonstrate a proportional relationship between the concentration and the detector response.Correlation coefficient (r²) ≥ 0.99.[11]
Range The concentration range over which the method is linear, accurate, and precise.For impurities: from the reporting threshold to 120% of the specification limit. For assay: 80% to 120% of the test concentration.[12]
Accuracy The closeness of the test results to the true value.For assay: 98.0% to 102.0% recovery. For impurities: recovery within 80-120% of the theoretical amount.[12]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 3.0%.[11][13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for impurities.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Logical Framework for Validation

Validation_Logic Method_Development LC-MS Method Development Validation_Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Method_Development->Validation_Protocol Specificity_Study Specificity (Forced Degradation, Spiking) Validation_Protocol->Specificity_Study Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy_Study Accuracy Validation_Protocol->Accuracy_Study Precision_Study Precision (Repeatability, Intermediate) Validation_Protocol->Precision_Study LOD_LOQ_Study LOD & LOQ Validation_Protocol->LOD_LOQ_Study Robustness_Study Robustness Validation_Protocol->Robustness_Study Validation_Report Final Validation Report Specificity_Study->Validation_Report Linearity_Range->Validation_Report Accuracy_Study->Validation_Report Precision_Study->Validation_Report LOD_LOQ_Study->Validation_Report Robustness_Study->Validation_Report Method_Implementation Method Implementation for Routine Purity Testing Validation_Report->Method_Implementation

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Furo[2,3-b]pyridine-3-carboxylic acid and Indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic replacement of core scaffolds with bioisosteres is a cornerstone of lead optimization. The indole ring system, a privileged scaffold in numerous bioactive compounds, is frequently replaced to modulate physicochemical properties, metabolic stability, and target engagement.[1][2][3] This guide provides an in-depth comparative analysis of the chemical reactivity of Indole-3-carboxylic acid and one of its key bioisosteres, Furo[2,3-b]pyridine-3-carboxylic acid. By examining their distinct electronic landscapes, we will delineate the fundamental differences in their susceptibility to electrophilic and nucleophilic attack, as well as the reactivity of the carboxylic acid moiety. This document serves as a practical resource, supported by experimental protocols and mechanistic insights, to aid chemists in designing efficient synthetic routes for the derivatization of these important heterocyclic systems.

Foundational Analysis: Structural and Electronic Properties

The reactivity of any aromatic system is fundamentally dictated by the electron density distribution within the ring. The stark differences between Indole-3-carboxylic acid and Furo[2,3-b]pyridine-3-carboxylic acid emerge from the nature of their constituent heterocyclic rings.

Indole-3-carboxylic Acid: A π-Excessive System

The indole nucleus is formed by the fusion of a benzene ring with a pyrrole ring.[4] The pyrrole moiety is a classic example of a π-excessive five-membered heterocycle. The lone pair of electrons on the nitrogen atom actively participates in the aromatic sextet, leading to a significant increase in electron density on the ring carbons.[4][5] This makes the indole ring system highly nucleophilic and exceptionally reactive towards electrophiles, with reactivity estimated to be 10¹³ times greater than benzene.[6] The preferred site for electrophilic attack is the C3 position, as the resulting cationic intermediate (a Wheland intermediate) is effectively stabilized by the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[4][7]

In Indole-3-carboxylic acid, this highly reactive C3 position is occupied by an electron-withdrawing carboxylic acid group. This group deactivates the ring towards further electrophilic substitution and directs incoming electrophiles to other positions, typically on the benzene ring.[6]

Furo[2,3-b]pyridine-3-carboxylic Acid: A Tale of Two Rings

Furo[2,3-b]pyridine is a more complex system, comprising an electron-rich furan ring fused to an electron-deficient pyridine ring.[8] This creates a fascinating dichotomy of reactivity.

  • The Furan Moiety: Like pyrrole, furan is a π-excessive heterocycle where the oxygen atom's lone pair contributes to the aromatic system. However, oxygen is more electronegative than nitrogen, meaning it holds its lone pair more tightly.[9][10][11] Consequently, furan is less effective at stabilizing the positive charge in the transition state of electrophilic substitution, making it significantly less reactive than pyrrole.[9][12] The general order of reactivity towards electrophiles is Pyrrole > Furan > Thiophene > Benzene.[9][10]

  • The Pyridine Moiety: In contrast, the pyridine ring is π-deficient. The highly electronegative nitrogen atom withdraws electron density from the ring carbons via an inductive effect, making the ring electron-poor compared to benzene.[13][14][15] This deactivation renders pyridine much less reactive towards electrophilic aromatic substitution (requiring harsh conditions) but significantly more susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[16][17][18]

The fusion of these two rings in Furo[2,3-b]pyridine-3-carboxylic acid results in a scaffold with a nucleophilic furan component and an electrophilic pyridine component.

Diagram 1: Electronic Landscape Comparison

G cluster_indole Indole-3-carboxylic Acid cluster_furopyridine Furo[2,3-b]pyridine-3-carboxylic Acid Indole_Structure Indole Ring System Indole_Props • π-Excessive (electron-rich) • Pyrrole N donates lone pair • High reactivity to Electrophiles (E+) • Low reactivity to Nucleophiles (Nu-) Indole_Structure->Indole_Props Results in FP_Structure Fused Furan + Pyridine Rings Furan_Ring Furan Moiety: • π-Excessive (less than pyrrole) • O is highly electronegative • Moderately reactive to E+ FP_Structure->Furan_Ring Contains Pyridine_Ring Pyridine Moiety: • π-Deficient (electron-poor) • N is electron-withdrawing • Reactive to Nucleophiles (Nu-) FP_Structure->Pyridine_Ring Contains

Caption: Contrasting electronic characteristics of the two core scaffolds.

Comparative Reactivity in Key Transformations

The electronic differences outlined above translate directly into distinct reactivity patterns, which are critical for synthetic planning.

Electrophilic Aromatic Substitution (EAS)

This class of reactions most vividly illustrates the superior nucleophilicity of the indole core.

  • Indole-3-carboxylic Acid: With the C3 position blocked, electrophilic attack is disfavored. If forced under harsh conditions, substitution typically occurs on the electron-rich benzene ring, with the C6 position often being favored.[4] If the C3 position were not occupied, attack would occur there almost exclusively.[6][19]

  • Furo[2,3-b]pyridine-3-carboxylic Acid: This scaffold is significantly less reactive towards electrophiles. The furan ring, while being the more nucleophilic part, is less activating than indole's pyrrole ring. The attached pyridine ring further withdraws electron density, deactivating the entire system. With C3 blocked, any potential electrophilic attack would most likely target the C2 position of the furan ring, but this would require more forcing conditions than for a comparable indole. Studies on analogous benzofuro[2,3-c]pyridines show that electrophilic substitution occurs exclusively on the annelated benzene ring, avoiding the deactivated pyridine ring.[20] This suggests that in the furo[2,3-b]pyridine system, attack will strongly favor the furan portion over the pyridine portion.

Diagram 2: Postulated Electrophilic Attack

G cluster_indole Indole-3-carboxylic Acid cluster_furo Furo[2,3-b]pyridine-3-carboxylic Acid I_Start Indole Core + E+ I_Intermediate Wheland Intermediate (Attack at C6) I_Start->I_Intermediate Favored on benzene ring I_Product C6-Substituted Product I_Intermediate->I_Product -H+ F_Start Furo[2,3-b]pyridine Core + E+ F_Intermediate Wheland Intermediate (Attack at C2) F_Start->F_Intermediate Forced attack on furan ring F_Product C2-Substituted Product (Requires harsh conditions) F_Intermediate->F_Product -H+

Caption: Preferred pathways for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NuAr)

Here, the roles are reversed due to the π-deficient nature of the pyridine ring.

  • Indole-3-carboxylic Acid: The electron-rich indole system is inherently resistant to attack by nucleophiles. NuAr is not a feasible reaction pathway unless the ring is activated by multiple, very strong electron-withdrawing groups, which is not the case here.

  • Furo[2,3-b]pyridine-3-carboxylic Acid: The pyridine moiety is activated for NuAr. If a suitable leaving group (e.g., a halide) is present on the pyridine ring, typically at the C4 or C6 positions, it can be readily displaced by nucleophiles. The reaction proceeds via a stabilized Meisenheimer intermediate, where the negative charge is delocalized onto the electronegative ring nitrogen.[17][18]

Reactions of the Carboxylic Acid Group

The reactivity of the carboxylic acid functional group itself (e.g., in amidation, esterification, or reduction) is expected to be broadly similar for both compounds. However, subtle electronic effects can influence reaction rates.

  • Acidity (pKa): The Furo[2,3-b]pyridine moiety is, on the whole, more electron-withdrawing than the indole moiety due to the presence of two electronegative heteroatoms (N and O) and the π-deficient pyridine ring. This increased inductive withdrawal should stabilize the conjugate base (carboxylate), making Furo[2,3-b]pyridine-3-carboxylic acid a slightly stronger acid (lower pKa) than Indole-3-carboxylic acid.

  • Carbonyl Electrophilicity: The enhanced electron-withdrawing nature of the furo[2,3-b]pyridine ring will make the carbonyl carbon of the carboxylic acid slightly more electrophilic. This could lead to faster reaction rates in nucleophilic acyl substitution reactions, such as amide bond formation.

  • Decarboxylation: Decarboxylation of indole-3-carboxylic acids is a known transformation that can be achieved under metal-free conditions, often promoted by base.[21] Palladium catalysis can also lead to decarboxylation followed by C2-arylation.[22] While specific data for the furo-pyridine analogue is scarce, it is reasonable to assume it would undergo decarboxylation under similar or even milder conditions, given the electronic nature of the ring system.

Experimental Protocols and Data

The following protocols are designed to probe the predicted differences in reactivity. They are presented as self-validating comparisons where performing the reactions under identical conditions will yield results that directly reflect the intrinsic properties of the scaffolds.

Table 1: Comparative Physicochemical and Reactivity Profile
PropertyIndole-3-carboxylic acidFuro[2,3-b]pyridine-3-carboxylic acidRationale for Difference
Molecular Formula C₉H₇NO₂C₈H₅NO₃-
Molecular Weight 161.16 g/mol [23]163.13 g/mol -
Predicted Acidity Weaker Acid (Higher pKa)Stronger Acid (Lower pKa)Furo[2,3-b]pyridine ring is more electron-withdrawing.
EAS Reactivity Moderate (on benzene ring)Very Low (requires forcing conditions)Indole is a superior electron-donating system.[4][6][9]
NuAr Reactivity InertReactive (on pyridine ring with LG)Pyridine ring is π-deficient and can stabilize negative charge.[17][18]
Experimental Protocol 1: Comparative Amide Coupling

Objective: To compare the rate and efficiency of amide bond formation, reflecting the carbonyl electrophilicity.

Methodology: Propylphosphonic Anhydride (T3P®) Mediated Coupling

Causality: T3P is chosen as a coupling reagent for its efficiency under mild conditions and simple workup, minimizing side reactions that could obscure the intrinsic reactivity differences between the two acids.[24]

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve Indole-3-carboxylic acid (1.0 mmol, 161 mg) and Furo[2,3-b]pyridine-3-carboxylic acid (1.0 mmol, 163 mg) in 10 mL of anhydrous ethyl acetate.

  • Amine Addition: To each flask, add benzylamine (1.1 mmol, 118 mg, 1.2 eq).

  • Initiation: To each flask at room temperature, add a 50% solution of T3P® in ethyl acetate (1.5 mmol, 0.95 mL, 1.5 eq) dropwise over 5 minutes.

  • Monitoring: Monitor both reactions simultaneously by Thin Layer Chromatography (TLC) every 15 minutes, using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes).

  • Workup: Upon completion (or after a set time, e.g., 2 hours), quench each reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography. Compare the reaction times and isolated yields.

Expected Outcome: The reaction with Furo[2,3-b]pyridine-3-carboxylic acid is predicted to proceed faster and may result in a slightly higher yield within a given timeframe due to the increased electrophilicity of its carbonyl carbon.

Experimental Protocol 2: Comparative Electrophilic Bromination

Objective: To demonstrate the significantly higher resistance of the furo[2,3-b]pyridine core to electrophilic attack.

Methodology: N-Bromosuccinimide (NBS) Bromination

Causality: NBS in a polar aprotic solvent like DMF provides a source of electrophilic bromine under relatively mild conditions, suitable for highlighting the large difference in nucleophilicity between the two scaffolds.

  • Reaction Setup: In two separate, identical flasks, dissolve Indole-3-carboxylic acid (1.0 mmol, 161 mg) and Furo[2,3-b]pyridine-3-carboxylic acid (1.0 mmol, 163 mg) in 5 mL of anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (1.0 mmol, 178 mg, 1.0 eq) to each flask in one portion at 0 °C.

  • Reaction: Allow the reactions to stir at room temperature for 12 hours.

  • Monitoring: Analyze the reaction mixtures by LC-MS to identify products and unreacted starting material.

  • Workup: Pour the reaction mixtures into 50 mL of water. If a precipitate forms, collect it by filtration. Otherwise, extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Analysis: Characterize the products.

Expected Outcome: The Indole-3-carboxylic acid is expected to yield a mixture of mono-brominated products on the benzene ring. The Furo[2,3-b]pyridine-3-carboxylic acid reaction is expected to show predominantly unreacted starting material, demonstrating its profound deactivation towards electrophilic attack.

Conclusion

While Furo[2,3-b]pyridine-3-carboxylic acid is a valuable bioisostere of Indole-3-carboxylic acid, it is by no means an electronically equivalent replacement. The comparative analysis reveals a fundamental divergence in their chemical personalities:

  • Indole-3-carboxylic Acid remains a nucleophilic, π-excessive system, susceptible to electrophilic attack on its carbocyclic ring and inert to nucleophilic substitution.

  • Furo[2,3-b]pyridine-3-carboxylic Acid is an electronically dichotomous molecule. It is highly deactivated towards electrophilic substitution due to its less-donating furan ring and electron-withdrawing pyridine ring. However, this same π-deficiency in the pyridine ring opens up a powerful avenue for functionalization via nucleophilic aromatic substitution, a pathway unavailable to the indole scaffold.

These insights are critical for drug development professionals. The choice between these scaffolds should not be based on steric similarity alone but must be informed by a deep understanding of their disparate reactivities, which dictates the synthetic strategies required for analogue synthesis and library generation.

References

  • Synthesis and Chemistry of Indole. (n.d.). Google.
  • Indole - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Camps, P., et al. (2008). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Somei, M., et al. (2001). NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS: FORMATION OF 1-(INDOL-3-YL)INDOLES UPON REACTION OF 1-HYDROXYINDOLES WITH INDOLE IN FORMIC ACID. HETEROCYCLES. Retrieved from [Link]

  • Nucleophilic substitutions at the 3'-position of substituted indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Katner, A. S. (1970). AN IMPROVED SYNTHESIS OF INDOLE-3-CARBOXYLIC ACIDS. ORGANIC PREPARATIONS AND PROCEDURES. Retrieved from [Link]

  • Electrophilic substitution at the indole. (n.d.). quimicaorganica.org. Retrieved from [Link]

  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. (2025). ACS Publications. Retrieved from [Link]

  • Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (1995). ResearchGate. Retrieved from [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved from [Link]

  • Audia, J. E., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers. Retrieved from [Link]

  • Liu, Z., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. ACS Publications. Retrieved from [Link]

  • Pyridine is aromatic as there are six delocalized electrons in the ring. (n.d.). Google.
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (2017). Google.
  • Dipole moments of pyrrole and furan. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Indole-3-carbaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactivity and orientation effects in pyridine and pyrrole. (n.d.). Vaia. Retrieved from [Link]

  • Mayr, H., et al. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Somei, M., et al. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar. Retrieved from [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020). Taylor & Francis Online. Retrieved from [Link]

  • A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines - II. Excited State Aromaticity. (2022). The Journal of Physical Chemistry A. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Resonance structures of benzene and pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PMC. Retrieved from [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor. (2021). ResearchGate. Retrieved from [Link]

  • Why is furan more reactive than pyrrole towards electrophilic? (2015). Quora. Retrieved from [Link]

  • Aromaticity of Furan, Pyrrole and Thiophene. (2019). Concept of Chemistry. Retrieved from [Link]

  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols. (2019). ACS Publications. Retrieved from [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines. (n.d.). PMC. Retrieved from [Link]

  • Directed C–H Functionalization of C3-Substituted Free (NH) Indoles. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid. (2021). DigitalCommons@UNMC. Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Google Books.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017). Quora. Retrieved from [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). quimicaorganica.org. Retrieved from [Link]

  • Electrophilic substitution on pyridine. (n.d.). quimicaorganica.org. Retrieved from [Link]

  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. (n.d.). PMC. Retrieved from [Link]

  • Heterocyclic Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Substitution of Pyridine. (2014). YouTube. Retrieved from [Link]

Sources

Benchmarking Furo[2,3-b]pyridine-3-carboxylic Acid in High-Throughput Screening: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs expand their focus across the kinome, the demand for novel, tunable heterocyclic scaffolds has surged. While traditional hinge-binding pharmacophores have yielded numerous FDA-approved therapeutics, they frequently suffer from promiscuous binding and off-target toxicity. Furo[2,3-b]pyridine-3-carboxylic acid has emerged as a privileged building block, offering a highly functionalizable core for high-throughput screening (HTS) libraries[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the furo[2,3-b]pyridine scaffold against alternative heterocycles, detailing the mechanistic rationale behind its efficacy, and providing field-validated protocols for evaluating these compounds in HTS workflows.

Structural Rationale and Scaffold Benchmarking

The efficacy of a kinase inhibitor heavily relies on its interaction with the enzyme's ATP-binding cleft, specifically the hinge region. Historically, the 7-azaindole core (utilized in drugs like vemurafenib) has been a go-to hinge binder, forming two strong hydrogen bonds[1]. However, this dual H-bond capacity often leads to poor kinome selectivity.

By replacing the pyrrole ring of azaindole with a furan ring, the furo[2,3-b]pyridine core acts as an isostere that fundamentally alters the molecule's electronic distribution. The combination of an electron-deficient pyridine ring and an electron-rich furan ring modifies the hydrogen-bond donor/acceptor profile, effectively tuning the binding affinity to differentiate between closely related kinases[1]. Furthermore, the carboxylic acid moiety at the 3-position provides a versatile synthetic handle for chemoselective cross-coupling, enabling the rapid generation of diverse libraries for HTS[1].

Comparative Performance Analysis

To establish an objective benchmark, Table 1 compares the furo[2,3-b]pyridine scaffold against other common heterocyclic cores used in kinase inhibitor discovery.

Table 1: Benchmarking Heterocyclic Scaffolds in Kinase Drug Discovery

Scaffold CoreTarget ExamplesKey AdvantagesPrimary LimitationsRef
7-Azaindole B-Raf, JAKExceptional hinge-binding affinity; well-characterized SAR.High promiscuity leading to off-target toxicity; poor kinome selectivity.[1]
Thieno[2,3-b]pyridine PLCγ, Prostate CancerHigh potency in specific phenotypic assays (e.g., MDA-MB-231 cells).Extensive planarity causes severe crystal packing and poor aqueous solubility.[2]
Pyrazolo[3,4-b]pyridine CDK2, GSK-3Broad-spectrum anti-tumor activity; IC50 values often < 1.0 µM.Susceptible to metabolic instability depending on C3/C4 substitutions.[3]
Furo[2,3-b]pyridine CDK2, AKT, IRAK4Tunable electronics improve selectivity; sub-micromolar potency (e.g., CDK2 IC50 ~0.93 µM).Requires optimized, multi-step synthesis for specific C4/C6 functionalization.[3],[1]

Data Synthesis: Furo[2,3-b]pyridines overcome the solubility and crystal-packing issues inherent to thieno[2,3-b]pyridines[2], while offering superior selectivity profiles compared to 7-azaindoles[1].

High-Throughput Screening (HTS) Workflow

When screening libraries derived from Furo[2,3-b]pyridine-3-carboxylic acid, the assay must be robust, universal, and capable of identifying competitive inhibitors at the ATP-binding site.

HTS_Workflow A Compound Library Furo[2,3-b]pyridines B Primary HTS ADP-Glo Assay A->B C Hit Validation IC50 Determination B->C D Counter Screen Selectivity Profiling C->D E Lead Optimization SAR & ADME D->E

High-throughput screening workflow for furo[2,3-b]pyridine-based kinase inhibitors.

Protocol 1: Universal Kinase HTS Assay (Luminescence-Based)

To benchmark the inhibitory activity of synthesized derivatives (e.g., against IRAK4 or CDK2), a luminescence-based ADP detection assay (such as ADP-Glo™) is the industry standard[4].

Causality Note: This method is chosen because it directly measures ADP formation, making it universally applicable to any kinase without requiring radioactive ATP. It also provides a self-validating system by allowing the calculation of the Z'-factor to ensure assay robustness.

Step-by-Step Methodology:

  • Assay Setup: Dispense 2 µL of the kinase enzyme (e.g., recombinant IRAK4) suspended in optimized kinase buffer into a 384-well low-volume white microplate. Rationale: White plates maximize luminescence signal reflection and minimize well-to-well crosstalk.

  • Compound Addition: Add 1 µL of the furo[2,3-b]pyridine test compounds (dissolved in DMSO) at varying concentrations. Include a known inhibitor (e.g., Roscovitine for CDK2[3]) as a positive control, and DMSO vehicle as a negative control. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mixture. Critical Step: The ATP concentration must be calibrated to the specific Km​ of the target kinase to accurately identify competitive inhibitors. Incubate for 60 minutes at room temperature[4].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Rationale: Complete depletion of background ATP is vital to prevent false negatives.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read luminescence using a microplate reader. Calculate the Z'-factor using the positive and negative controls (Assay is valid if Z' > 0.5). Calculate IC50 values by fitting the normalized data to a four-parameter logistic dose-response curve[4].

Mechanistic Validation & Phenotypic Screening

Once biochemical hits are identified, it is critical to validate that the furo[2,3-b]pyridine derivatives successfully penetrate cell membranes and modulate the intended intracellular signaling pathways. For instance, furo[2,3-b]pyridines have shown significant promise as CDK2 inhibitors, halting the cell cycle and preventing tumor proliferation[3].

CDK2_Pathway Mitogen Mitogenic Stimuli CyclinE Cyclin E / Cyclin A Mitogen->CyclinE CDK2 CDK2 Enzyme CyclinE->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates Furo Furo[2,3-b]pyridine Inhibitor Furo->CDK2 Competitive Inhibition E2F E2F Transcription Rb->E2F Releases Proliferation Cell Proliferation E2F->Proliferation

Mechanism of CDK2 inhibition by furo[2,3-b]pyridine derivatives blocking cell proliferation.

Protocol 2: Cell Viability and Anti-Proliferative Validation

To confirm the phenotypic efficacy of the hits, an MTT or CellTiter-Glo assay is employed.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231 or HCT-116) at a density of 3,000 cells/well in a 96-well tissue culture plate[2]. Incubate overnight at 37°C, 5% CO2. Rationale: Allows cells to adhere and re-enter the log-phase of growth, ensuring they are actively cycling and susceptible to kinase inhibition.

  • Compound Treatment: Aspirate media and apply serial dilutions of the furo[2,3-b]pyridine derivatives in fresh media (final DMSO concentration ≤ 0.5%). Incubate for 72 hours. Rationale: A 72-hour exposure covers at least two cell doubling times, which is necessary to accurately observe anti-proliferative effects rather than acute toxicity.

  • Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours to allow viable cells to metabolize the tetrazolium dye into purple formazan crystals[4].

  • Solubilization & Readout: Discard the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm. Determine the cellular IC50 relative to the vehicle control[4].

Conclusion

Furo[2,3-b]pyridine-3-carboxylic acid represents a highly strategic starting point for modern drug discovery. By acting as a sophisticated isostere to traditional azaindoles, it mitigates off-target liabilities while avoiding the severe physicochemical drawbacks of thieno-fused alternatives. When integrated into rigorous, self-validating HTS workflows, this scaffold provides an optimal balance of potency, selectivity, and synthetic tractability for the development of next-generation kinase inhibitors.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity MDPI URL
  • Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry Benchchem URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)

Sources

Structural validation of Furo[2,3-b]pyridine-3-carboxylic acid via X-ray crystallography

A Comparative Guide to the Thermodynamic Stability of Furo[2,3-b]pyridine-3-carboxylic Acid and Its Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its biological activity. Among these, thermodynamic stability stands as a cornerstone of a viable drug candidate, influencing its shelf-life, formulation, and overall development feasibility. This guide provides a detailed comparative analysis of the thermodynamic stability of Furo[2,3-b]pyridine-3-carboxylic acid, a privileged scaffold in medicinal chemistry, and its structurally related analogs. By examining the impact of heteroatom substitution and isomeric variations, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on these heterocyclic systems.

The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug molecule from the laboratory to the clinic is fraught with challenges, many of which are dictated by its physicochemical properties. Thermodynamic stability, a measure of a molecule's energy state relative to its constituent elements or other isomeric forms, is a critical parameter that has far-reaching implications:

  • Solid-State Properties and Formulation: A thermodynamically stable molecule is more likely to exist in a single, well-defined crystalline form. This is crucial for consistent solubility, dissolution rate, and bioavailability. Polymorphism, the existence of multiple crystalline forms, can arise from lower thermodynamic stability and poses a significant risk in drug development, potentially leading to changes in efficacy and safety.

  • Chemical Degradation and Shelf-Life: A more stable molecule is less prone to degradation under various storage conditions. Understanding the thermodynamic landscape allows for the prediction of potential degradation pathways and the development of strategies to mitigate them, ensuring a longer and more reliable shelf-life.

  • Manufacturing and Process Chemistry: The thermodynamic properties of a compound influence the choice of synthetic routes and purification methods. Stable intermediates and final products are essential for robust and scalable manufacturing processes.

This guide will delve into the experimental and computational methodologies used to assess thermodynamic stability, providing a framework for the rational design of more stable and developable drug candidates.

Comparative Analysis of Furo[2,3-b]pyridine-3-carboxylic Acid and Its Analogs

To understand the structure-stability relationships within this class of compounds, we will compare Furo[2,3-b]pyridine-3-carboxylic acid with three key analogs:

  • Thieno[2,3-b]pyridine-3-carboxylic acid: The sulfur analog, where the furan oxygen is replaced by a sulfur atom.

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: The nitrogen analog, also known as 7-azaindole-3-carboxylic acid.

  • Furo[3,2-b]pyridine-2-carboxylic acid: An isomer of the parent compound, where the fusion of the rings and the position of the carboxylic acid are altered.

Molecular Structures

The structures of Furo[2,3-b]pyridine-3-carboxylic acid and its selected analogs are depicted below.

Molecular_Structures cluster_0 Furo[2,3-b]pyridine-3-carboxylic acid cluster_1 Thieno[2,3-b]pyridine-3-carboxylic acid cluster_2 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid cluster_3 Furo[3,2-b]pyridine-2-carboxylic acid Furo_structure Thieno_structure Pyrrolo_structure Furo_isomer_structure

Figure 1: Molecular structures of the compared compounds.

Experimental Data: A Comparative Overview
CompoundCAS NumberMelting Point (°C)
Furo[2,3-b]pyridine-3-carboxylic acidN/AData not available
Thieno[2,3-b]pyridine-3-carboxylic acid1501727-62-3Data not available
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid156270-06-3205-209[1][2]
Furo[3,2-b]pyridine-2-carboxylic acid112372-14-2>300[3]

Analysis of Melting Point Data:

The significantly high melting point of Furo[3,2-b]pyridine-2-carboxylic acid (>300 °C) suggests a very stable crystal lattice, likely due to efficient packing and strong intermolecular interactions. In contrast, 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid has a considerably lower melting point (205-209 °C). This difference could be attributed to variations in crystal packing, hydrogen bonding networks, and the inherent electronic properties of the fused ring systems. The lack of data for the target compound and its thieno-analog highlights a gap in the experimental characterization of these important heterocyclic systems.

Theoretical Insights into Thermodynamic Stability

In the absence of comprehensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the thermodynamic stability of molecules.

The Role of Aromaticity

The thermodynamic stability of these heterocyclic compounds is intrinsically linked to their aromaticity. Aromatic compounds benefit from the delocalization of π-electrons, which lowers their overall energy. The nature of the heteroatom in the five-membered ring plays a crucial role in the degree of aromaticity.

The order of aromaticity for the parent five-membered heterocycles is generally accepted as:

Thiophene > Pyrrole > Furan [4]

This trend is primarily influenced by the electronegativity of the heteroatom. The less electronegative sulfur in thiophene allows for more effective delocalization of its lone pair of electrons into the π-system compared to the more electronegative nitrogen in pyrrole and the highly electronegative oxygen in furan.[2]

Based on this principle, we can hypothesize the following order of thermodynamic stability for the core ring systems:

Thieno[2,3-b]pyridine > Pyrrolo[2,3-b]pyridine > Furo[2,3-b]pyridine

This theoretical trend provides a basis for rationalizing and predicting the relative stabilities of these drug scaffolds, even in the absence of direct experimental data.

Computational Approaches to Determine Thermodynamic Stability

DFT calculations can be employed to compute key thermodynamic parameters that provide a quantitative measure of stability.

  • Gibbs Free Energy of Formation (ΔGf°): This is the most definitive measure of thermodynamic stability under standard conditions. A more negative ΔGf° indicates greater stability.

  • Enthalpy of Formation (ΔHf°): This represents the change in enthalpy when a compound is formed from its constituent elements in their standard states. It is a major component of the Gibbs free energy.

The calculation of these properties typically involves the use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction. This approach minimizes errors in the calculations and provides more reliable relative energies.

Experimental and Computational Protocols

To facilitate further research and ensure the generation of comparable data, this section outlines standardized protocols for determining thermodynamic stability.

Experimental Methodologies

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining melting point, enthalpy of fusion, and identifying polymorphic transitions.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 350 °C).

    • Hold isothermally for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a controlled rate.

    • Perform a second heating scan under the same conditions as the first to observe any changes in the thermal profile after melting.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_workflow DSC Experimental Workflow A Sample Preparation (3-5 mg in Al pan) B Instrument Setup (Sample & Reference Pans) A->B C Heating Scan (e.g., 10 °C/min) B->C D Cooling Scan C->D E Second Heating Scan D->E F Data Analysis (Melting Point, Enthalpy) E->F

Figure 2: A generalized workflow for DSC analysis.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: The temperature at which significant mass loss begins is an indicator of the onset of decomposition. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_workflow TGA Experimental Workflow A Sample Preparation (5-10 mg in pan) B Instrument Setup (Place on TGA balance) A->B C Heating Program (e.g., 10 °C/min under N2) B->C D Data Analysis (Decomposition Temperature) C->D

Figure 3: A generalized workflow for TGA analysis.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework for predicting thermodynamic properties. A typical workflow for such calculations is as follows:

DFT_Workflow cluster_workflow DFT Calculation Workflow A Construct Molecular Geometry B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm minimum energy structure) B->C D Single-Point Energy Calculation (Higher level of theory) C->D E Calculate Thermodynamic Properties (ΔGf°, ΔHf°) D->E

Sources

Safety Operating Guide

Furo[2,3-b]pyridine-3-carboxylic Acid: Comprehensive PPE and Laboratory Handling Guide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of heterocyclic chemistry, the safe handling of highly functionalized building blocks becomes paramount. Furo[2,3-b]pyridine-3-carboxylic acid (CAS: 1448336-30-8) [1] is a critical intermediate utilized in the synthesis of advanced therapeutics, including Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors[2] and P2X7 receptor antagonists[3].

Due to the presence of both a basic pyridine nitrogen and an acidic carboxylic group, this compound presents unique physicochemical behaviors—including zwitterionic tendencies and specific solubility profiles—that necessitate stringent handling and Personal Protective Equipment (PPE) protocols. This guide provides a self-validating, mechanistic approach to operational safety.

Hazard Profiling and Physicochemical Properties

To design an effective safety protocol, we must first understand the quantitative and qualitative hazards of the compound. While specific in vivo toxicity data for Furo[2,3-b]pyridine-3-carboxylic acid is continually updated, structural analogs (e.g., Furo[3,2-b]pyridine-2-carboxylic acid) provide a highly reliable safety baseline[4].

Table 1: Physicochemical Properties and GHS Hazard Summary
Property / HazardValue / ClassificationMechanistic Causality & Operational Impact
CAS Number 1448336-30-8Unique identifier for inventory and SDS tracking[1].
Molecular Weight 163.13 g/mol Fine powder; highly susceptible to aerosolization and static cling during transfer[1].
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. Necessitates strict hygiene and absolute prohibition of food/drink in the lab[4].
Skin Corrosion/Irritation Category 2 (H315)Pyridine derivatives can disrupt lipid bilayers, causing dermal irritation upon prolonged contact[4].
Eye Damage/Irritation Category 2A (H319)The carboxylic acid moiety causes severe ocular irritation upon contact with eye moisture[4].
STOT (Single Exposure) Category 3 (H335)Inhalation of dust causes respiratory tract irritation. Mandates strict fume hood usage[4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a self-validating system designed to interrupt specific chemical exposure pathways.

Table 2: Required PPE and Mechanistic Justification
PPE ComponentSpecification StandardCausality / Rationale for Selection
Ocular Protection EN 166 (EU) or NIOSH (US) tightly fitting goggles.Standard safety glasses are insufficient. The fine particulate nature of the powder requires a full seal to prevent airborne dust from reacting with ocular moisture to form irritating acidic species[5].
Dermal Protection Nitrile gloves (EN 374 compliant), min 0.11 mm thickness.Latex is highly permeable to many organic heterocycles. Nitrile provides superior chemical resistance against pyridine derivatives. Double-gloving is recommended during scale-up[5].
Body Protection Flame-resistant, impervious lab coat.Prevents particulate accumulation on personal clothing. The flame-resistant requirement mitigates risks if the compound is used alongside flammable solvents (e.g., THF, DMF) during synthesis[5].
Respiratory Protection EN 143 / EN 149 Particulate Filter (Type P3 or N95).Required only if handling outside a fume hood or during a spill. Prevents inhalation of H335-classified particulates[6].

Standard Operating Procedure (SOP): Safe Handling and Transfer

Expertise & Experience Insight: The primary operational risk when handling Furo[2,3-b]pyridine-3-carboxylic acid is the generation of invisible micro-dust clouds during weighing. The following protocol minimizes static charge and aerosolization.

Step-by-Step Weighing Methodology:

  • Environmental Preparation: Ensure the laboratory environment has a relative humidity between 40-60% to naturally dissipate static electricity.

  • Ventilation Verification: Verify that the chemical fume hood has a calibrated face velocity of 80-100 feet per minute (fpm).

  • Equipment Grounding: Use an anti-static device (e.g., Zerostat gun) on the analytical balance and the weighing boat. Crucial: Use conductive carbon-impregnated weigh boats rather than standard polystyrene to prevent static cling[7].

  • Dispensing: Using a grounded stainless-steel spatula, slowly transfer the crystalline powder. Do not drop the powder from a height; place the spatula directly onto the weigh boat before releasing the chemical.

  • Sealing & Quenching: Cap the source bottle immediately. Transfer the weighed material into the reaction vessel (e.g., a round-bottom flask) and immediately introduce the initial reaction solvent to suppress any remaining dust.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp, lint-free cloth (using a 70% Isopropanol/water mixture) to capture any microscopic stray particulates[5].

Emergency Spill Response and Chemical Disposal Plan

A spill of a Category 2 Skin/Eye irritant requires immediate, structured containment[5].

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is pulled down if the spill is contained within it[5].

  • PPE Escalation: Don a particulate respirator (N95/P3) and a second pair of nitrile gloves before approaching the spill[6].

  • Containment: Do NOT sweep the dry powder, as this generates massive aerosolization. Instead, gently cover the spill with damp absorbent paper towels or a commercial spill-control powder designed for organic acids.

  • Collection: Use non-sparking, anti-static tools to scoop the absorbed material[7].

  • Surface Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a standard soap and water wash[5].

Chemical Disposal Plan: Furo[2,3-b]pyridine-3-carboxylic acid must never be discharged into the municipal sewer system[8].

  • Segregation: Segregate from strong oxidizing agents and strong bases.

  • Labeling: Label the waste container clearly with "Hazardous Waste: Organic Heterocyclic Acid - Toxic/Irritant".

  • Incineration: Transfer to a licensed chemical waste disposal facility. The recommended disposal method is controlled incineration equipped with an afterburner and a wet scrubber to neutralize nitrogen oxide (NOx) emissions generated from the combustion of the pyridine ring[6].

Visual Workflow Logic

G Start Start: Chemical Handling PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Anti-Static Weighing (Grounded Spatula) Hood->Weigh Spill Spill Occurs? Weigh->Spill Evac Isolate Area & Escalate PPE (Respirator) Spill->Evac Yes React Proceed to Synthesis (e.g., HCV Inhibitor Dev) Spill->React No Clean Damp Wipe Collection (No Dry Sweeping) Evac->Clean Waste Dispose via Licensed Incineration Facility Clean->Waste Waste->Start

Operational workflow and emergency spill response logic for Furo[2,3-b]pyridine-3-carboxylic acid.

References

  • Google Patents. "US8198449B2 - Compounds for the treatment of hepatitis C.
  • Google Patents. "Heterocyclic amide derivatives as P2X7 receptor antagonists.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13803071, Furo[3,2-b]pyridine-2-carboxylic acid." PubChem, 2025. [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。